2-Bromoethane-1-sulfonamide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromoethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDCDABNXQYBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Bromoethane-1-sulfonamide" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethane-1-sulfonamide is a halogenated alkylsulfonamide that holds potential interest for researchers in medicinal chemistry and drug development. Its structure combines a reactive bromoethyl group with a sulfonamide moiety, a well-established pharmacophore in a wide range of therapeutic agents. This document provides a comprehensive overview of the available physical, chemical, and biological properties of this compound, including a plausible synthetic route and a general mechanistic pathway for the sulfonamide class of compounds.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. For comparison, properties of the related precursor, 2-bromoethanesulfonic acid, are also provided.
| Property | This compound | 2-Bromoethanesulfonic acid |
| CAS Number | 51995-43-8 | 26978-65-4 |
| Molecular Formula | C2H6BrNO2S[1] | C2H5BrO3S |
| Molecular Weight | 188.05 g/mol | 189.03 g/mol |
| Melting Point | Data not available | 42-44 °C |
| Boiling Point | Data not available | 192-195 °C |
| Solubility | Data not available | Data not available |
| IUPAC Name | 2-bromoethanesulfonamide | 2-bromoethanesulfonic acid |
Synthesis
A standard and logical approach to the synthesis of this compound involves the reaction of 2-bromoethanesulfonyl chloride with ammonia. This is a classic nucleophilic substitution reaction at the sulfonyl group.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromoethanesulfonyl chloride
-
Concentrated aqueous ammonia
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Methodology:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-bromoethanesulfonyl chloride in anhydrous diethyl ether and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric excess of concentrated aqueous ammonia to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product may be further purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time may require optimization for best results.
Spectroscopic Analysis
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the two methylene groups of the bromoethyl moiety. The protons closer to the bromine atom would likely appear as a triplet at a higher chemical shift (downfield) compared to the triplet for the protons adjacent to the sulfonyl group. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum should exhibit two distinct signals for the two carbon atoms of the ethyl chain. The carbon atom bonded to the bromine will be shifted further downfield.
-
IR Spectroscopy: The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3350-3150 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[2] A C-Br stretching vibration would also be present at a lower wavenumber.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio would be observed.[3] Fragmentation patterns would likely involve the loss of SO₂, NH₂, and the bromine atom.[1]
Biological Activity and Mechanism of Action
Specific biological studies on this compound are not widely reported in the scientific literature. However, the sulfonamide functional group is a cornerstone of a major class of antibacterial drugs.
The general mechanism of action for antibacterial sulfonamides involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[4] It is plausible that this compound could exhibit similar antibacterial properties.
Furthermore, sulfonamide derivatives have been investigated for a wide array of other biological activities, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and anticancer agents.[4][5][6] The presence of the reactive bromoethyl group in this compound could also allow it to act as a covalent inhibitor or a probe for target identification studies.
Signaling Pathway and Experimental Workflow Visualization
As no specific signaling pathway for this compound has been documented, a generalized diagram illustrating the mechanism of action of antibacterial sulfonamides is provided below. Additionally, a typical experimental workflow for the synthesis and characterization of this compound is visualized.
References
- 1. PubChemLite - this compound (C2H6BrNO2S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide to 2-Bromoethane-1-sulfonamide
CAS Number: 51995-43-8
Structure:
Molecular Formula: C₂H₆BrNO₂S
Molecular Weight: 188.05 g/mol
IUPAC Name: 2-bromoethane-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive overview of this compound, a halogenated alkyl sulfonamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established knowledge of the broader class of sulfonamides to infer potential properties, synthesis routes, and biological activities. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the chemical nature and potential applications of this and structurally related compounds. All data not specifically attributed to this compound should be considered representative of the sulfonamide class.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, the following table summarizes its known properties and provides predicted values based on its structure.
| Property | Value | Source |
| CAS Number | 51995-43-8 | Sigma-Aldrich |
| Molecular Formula | C₂H₆BrNO₂S | - |
| Molecular Weight | 188.05 g/mol | Sigma-Aldrich |
| IUPAC Name | This compound | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich |
| InChI Key | LHDCDABNXQYBJW-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of Alkyl Sulfonamides:
A solution of the corresponding alkyl sulfonyl chloride in an inert solvent (e.g., diethyl ether, tetrahydrofuran) is cooled in an ice bath. To this, a solution of ammonia or a primary/secondary amine in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting ammonium salt byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or chromatography.
Logical Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of alkyl sulfonamides.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been specifically characterized. However, the sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, most notably antibacterial drugs.
Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication. It is plausible that this compound, if biologically active, could operate through a similar mechanism.
The presence of a bromoethyl group introduces a potential alkylating agent, which could confer additional or different biological activities, such as enzyme inhibition through covalent modification or potential cytotoxic effects. However, without experimental data, this remains speculative.
Hypothesized Signaling Pathway Inhibition by Sulfonamides
Caption: The canonical mechanism of action for antibacterial sulfonamides.
Conclusion
This compound is a halogenated alkyl sulfonamide whose specific properties and biological activities are not extensively documented. Based on the well-established chemistry and pharmacology of the sulfonamide class, it can be hypothesized to be a potential antibacterial agent, likely acting through the inhibition of folic acid synthesis. The bromoethyl moiety may introduce additional reactivity and biological effects. Further experimental investigation is required to fully characterize this compound and elucidate its potential applications in research and drug development. This guide provides a foundational understanding based on analogous structures and general principles of sulfonamide chemistry.
An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Bromoethane-1-sulfonamide, a valuable reagent and building block in synthetic and medicinal chemistry. This document details established synthetic protocols, purification methodologies, and relevant quantitative data to support research and development activities.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the formation of its corresponding sodium salt, sodium 2-bromoethanesulfonate. This intermediate is subsequently converted to the sulfonyl chloride, which is then reacted with ammonia to yield the final sulfonamide product.
Step 1: Synthesis of Sodium 2-bromoethanesulfonate
The foundational step in this synthesis is the reaction of ethylene dibromide with sodium sulfite in an aqueous ethanol solution.
Experimental Protocol:
A detailed and reliable procedure for this synthesis is provided by Organic Syntheses. In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water are combined. The mixture is heated to boiling with stirring. A solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water is then added dropwise over approximately two hours. The reaction mixture is refluxed for an additional two hours after the addition is complete. Following reflux, the ethanol and unreacted ethylene dibromide are removed by distillation. The remaining aqueous solution is evaporated to dryness. The desired sodium 2-bromoethanesulfonate is extracted from the solid residue with 2 liters of boiling 95% alcohol. Upon cooling, the product crystallizes and is collected by filtration. A second extraction of the residue with the mother liquor can be performed to increase the yield.[1]
| Parameter | Value | Reference |
| Starting Materials | Ethylene dibromide, Sodium sulfite | [1] |
| Solvent | 95% Ethanol/Water | [1] |
| Reaction Temperature | Boiling point of the solvent mixture | [1] |
| Reaction Time | ~4 hours | [1] |
| Yield | 78-90% | [1] |
Step 2: Synthesis of this compound
This step involves the conversion of sodium 2-bromoethanesulfonate to 2-bromoethanesulfonyl chloride, followed by amination.
Experimental Protocol:
-
Formation of this compound: The crude or purified 2-bromoethanesulfonyl chloride is then reacted with an excess of aqueous or gaseous ammonia. This reaction is typically exothermic and should be performed with cooling. The sulfonamide product precipitates from the reaction mixture and can be isolated by filtration.
A general procedure for the synthesis of sulfonamides from sulfonyl chlorides involves dissolving the sulfonyl chloride in a suitable solvent (e.g., diethyl ether, dichloromethane, or acetone) and adding an excess of concentrated aqueous ammonia with vigorous stirring at 0-10°C. The reaction is usually rapid, and the sulfonamide product can be isolated by filtration and washing with water.
| Parameter | Value | Reference |
| Starting Materials | Sodium 2-bromoethanesulfonate, Chlorinating agent (e.g., PCl₅), Ammonia | General Knowledge |
| Intermediate | 2-Bromoethanesulfonyl chloride | General Knowledge |
| Reaction Conditions | Chlorination followed by ammonolysis | General Knowledge |
| Yield | Not specifically reported, but generally moderate to high for sulfonamide formation from sulfonyl chlorides. | General Knowledge |
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for the purification of sulfonamides.
Experimental Protocol for Recrystallization:
The choice of solvent is critical for successful recrystallization. For sulfonamides, which possess both polar (sulfonamide group) and non-polar (alkyl chain) characteristics, a single solvent or a binary solvent system may be employed.
-
Single Solvent Recrystallization: A solvent in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and water, or mixtures thereof.[2] The crude this compound is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
Two-Solvent Recrystallization: In this method, the crude product is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the product is insoluble, is then added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly to form crystals. Common solvent pairs for recrystallization include ethanol/water, acetone/water, and dichloromethane/hexane.
| Purification Method | Solvent System | General Applicability |
| Recrystallization | Ethanol/Water | High |
| Recrystallization | Isopropanol/Water | High |
| Recrystallization | Acetone/Water | Moderate |
| Column Chromatography | Silica gel with Ethyl Acetate/Hexane gradient | High, for removal of closely related impurities |
Visualization of Experimental Workflow and Biological Context
Synthetic Workflow
The overall synthetic procedure for this compound can be visualized as a two-step process.
Caption: Synthetic pathway for this compound.
Biological Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis
Sulfonamides are a well-known class of antibiotics that act by inhibiting the bacterial synthesis of folic acid, an essential nutrient. They are competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in this pathway. While this compound is not a classical antibiotic, its sulfonamide functional group suggests potential for similar inhibitory activities against specific enzymes. The general mechanism of action for sulfonamide antibiotics is depicted below.
Caption: General mechanism of sulfonamide inhibition of bacterial folic acid synthesis.
References
- 1. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Bromoethane-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2-Bromoethane-1-sulfonamide. Due to the limited availability of public domain spectral data for this specific compound, this document presents an illustrative spectroscopic profile based on the analysis of structurally related molecules, including various sulfonamides and bromoalkanes. The guide furnishes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational methodology for researchers aiming to characterize this and similar molecules. All quantitative data is presented in structured tables for clarity and comparative ease. Additionally, logical workflows for spectroscopic analysis are visualized using Graphviz diagrams.
Introduction
This compound is a halogenated sulfonamide, a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The structural characterization of such novel compounds is fundamental to understanding their chemical properties and potential therapeutic applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and purity of synthesized compounds.[1] This guide serves as a practical resource for the spectral analysis of this compound.
Illustrative Spectral Data
The following tables summarize the predicted spectral data for this compound. This data is synthesized from characteristic values of analogous compounds and should be considered illustrative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Triplet | 2H | CH₂-Br |
| ~3.3 - 3.5 | Triplet | 2H | CH₂-SO₂ |
| ~7.2 | Broad Singlet | 2H | SO₂NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~55 - 60 | CH₂-SO₂ |
| ~30 - 35 | CH₂-Br |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (sulfonamide) |
| 1350 - 1300 | Strong | S=O asymmetric stretch |
| 1160 - 1130 | Strong | S=O symmetric stretch |
| 950 - 900 | Medium | S-N stretch |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | 100/98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 108 | Moderate | [M - Br]⁺ |
| 94 | Moderate | [CH₂SO₂NH₂]⁺ |
| 80 | Low | [SO₂NH₂]⁺ |
| 79/81 | High | [Br]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
-
Liquid Sample: Place a drop of the liquid between two salt plates.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow from synthesis to structural confirmation.
Caption: Detailed workflow for NMR analysis.
References
Unraveling the Enigmatic Profile of 2-Bromoethane-1-sulfonamide: A Technical Guide Based on the Sulfonamide Class
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current scientific understanding of "2-Bromoethane-1-sulfonamide." A thorough investigation of publicly available scientific literature and chemical databases reveals a significant gap in knowledge regarding the specific biological activities and mechanism of action of this particular compound. While its chemical structure is defined (CAS Number: 51995-43-8), dedicated research on its pharmacological properties is not presently available.
Therefore, this document provides an in-depth overview of the well-established mechanism of action of the broader sulfonamide class of compounds, to which this compound belongs. Furthermore, we will explore a hypothetical mechanism of action for this compound based on its constituent chemical moieties. This guide is intended to serve as a foundational resource for researchers interested in investigating the potential therapeutic applications of this and related compounds.
The General Mechanism of Action of Sulfonamides
Sulfonamide-containing drugs are a cornerstone of antimicrobial therapy. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.
The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, sulfonamides act as competitive inhibitors, preventing the synthesis of dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines and pyrimidines. The depletion of these precursors inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.
Beyond their antibacterial properties, the sulfonamide functional group is a key pharmacophore in a diverse range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.[1] This versatility highlights the potential for sulfonamide-containing compounds to interact with various biological targets.
Hypothetical Mechanism of Action of this compound
Based on its chemical structure, this compound possesses two key features that may contribute to its biological activity: the sulfonamide group and the bromoethane moiety.
-
Sulfonamide Moiety: It is plausible that this compound could exhibit antibacterial activity through the canonical sulfonamide mechanism of inhibiting DHPS. However, without experimental validation, its affinity for the enzyme and its efficacy as an antibacterial agent remain unknown.
-
Bromoethane Moiety: The presence of a bromine atom on the ethane group introduces the potential for alkylating activity. Bromoalkanes are known to be reactive electrophiles that can form covalent bonds with nucleophilic groups found in biological macromolecules, such as the thiol groups of cysteine residues in proteins and the nitrogen atoms of DNA bases. This alkylating potential could lead to a variety of cellular effects, including enzyme inactivation and DNA damage.
Therefore, a hypothetical mechanism of action for this compound could involve a dual-action or a completely novel mechanism:
-
Dual-Action Antibacterial: The compound could act as a competitive inhibitor of DHPS via its sulfonamide group, while the bromoethane moiety could alkylate and irreversibly inactivate the enzyme or other essential bacterial proteins.
-
Alternative Targeting: The compound's primary mechanism might not involve DHPS at all. Instead, its biological effects could be dominated by the alkylating properties of the bromoethane group, leading to non-specific or targeted covalent modification of various cellular components.
Quantitative Data for the Sulfonamide Class
While no quantitative data exists for this compound, the following table summarizes typical binding affinities for various sulfonamide drugs to their targets. This data is provided for comparative purposes to illustrate the range of potencies observed within this drug class.
| Compound | Target | Assay Type | Value | Unit |
| Sulfamethoxazole | Dihydropteroate synthase | Enzyme Inhibition (Ki) | 1.5 | µM |
| Sulfadiazine | Dihydropteroate synthase | Enzyme Inhibition (Ki) | 0.8 | µM |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition (IC50) | 0.04 | µM |
| Acetazolamide | Carbonic Anhydrase II | Enzyme Inhibition (Ki) | 0.012 | µM |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the published literature. However, a general protocol for the synthesis of sulfonamides is presented below.
General Synthesis of Sulfonamides
A common method for the synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. For N-substituted sulfonamides, a primary or secondary amine is used instead of ammonia.
Materials:
-
Ethanesulfonyl chloride
-
Ammonia (aqueous solution)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethanesulfonyl chloride in anhydrous diethyl ether in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
The product can be further purified by recrystallization or column chromatography.
Visualizing Key Pathways and Workflows
The following diagrams illustrate the general mechanism of action of sulfonamides and a hypothetical experimental workflow for screening the biological activity of a novel sulfonamide compound like this compound.
Caption: General mechanism of action of sulfonamide antibiotics.
Caption: Hypothetical workflow for novel sulfonamide drug discovery.
Conclusion and Future Directions
Key research questions to be addressed include:
-
Does this compound exhibit antibacterial activity? If so, is it through the inhibition of DHPS?
-
What is the role of the bromoethane group in its potential biological activity? Does it act as an alkylating agent?
-
What are the specific molecular targets of this compound?
-
What is the toxicity profile of this compound?
Systematic investigation through the synthesis, purification, and biological screening of this compound is necessary to elucidate its mechanism of action and potential as a therapeutic agent. This technical guide provides a foundational framework for initiating such research endeavors.
References
2-Bromoethane-1-sulfonamide: A Technical Overview of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Sulfonamides
The sulfonamide functional group, -S(=O)₂NH₂, is a key pharmacophore present in a wide array of therapeutic agents.[1][4] Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and were instrumental in revolutionizing the treatment of bacterial infections.[3] Beyond their antibacterial properties, sulfonamide derivatives have been developed to treat a variety of conditions, including diuretic, anticonvulsant, anti-inflammatory, and antiviral applications.[1][3][4] The biological activity of sulfonamides is highly dependent on the nature of the substituents attached to the sulfonamide nitrogen and the aromatic ring.
Potential Biological Activities of 2-Bromoethane-1-sulfonamide
Given the lack of specific experimental data for this compound, its potential biological activities are inferred from the known activities of the sulfonamide class of compounds.
Antimicrobial Activity
The most well-documented activity of sulfonamides is their antibacterial effect.[1][][3][5] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[][6][7] Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[][6][7] It is plausible that this compound could exhibit similar antibacterial properties.
Other Potential Therapeutic Areas
The versatility of the sulfonamide scaffold has led to its incorporation into drugs with diverse therapeutic applications:
-
Diuretics: Certain sulfonamides, like hydrochlorothiazide, function as diuretics by inhibiting carbonic anhydrase in the kidneys.[3]
-
Anticonvulsants: Some sulfonamide derivatives are used in the management of epilepsy.
-
Anti-inflammatory Agents: The COX-2 inhibitor celecoxib, used to treat arthritis, contains a sulfonamide moiety.[3]
-
Antiviral Agents: Certain sulfonamides have been investigated for their antiviral properties, including against HIV.[4]
Mechanism of Action: Folic Acid Synthesis Inhibition
The primary mechanism by which sulfonamides exert their antibacterial effect is through the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the bacterial folic acid synthesis pathway. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the production of folic acid. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[7]
Synthesis and Experimental Protocols
While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general approach to the synthesis of sulfonamides can be outlined. Typically, sulfonamides are prepared from sulfonyl chlorides.
General Synthesis Workflow
The synthesis of a simple alkyl sulfonamide like this compound would likely involve the reaction of the corresponding sulfonyl chloride with ammonia.
Hypothetical Experimental Protocol for Antibacterial Screening
To evaluate the potential antibacterial activity of this compound, a standard broth microdilution assay could be employed to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum suspension and standardize it to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data
As there is no specific published data on the biological activity of this compound, a table of quantitative data cannot be provided. Should this compound be synthesized and tested, key metrics to report would include:
| Target/Assay | Metric | Value | Reference |
| S. aureus (antibacterial) | MIC (µg/mL) | TBD | - |
| E. coli (antibacterial) | MIC (µg/mL) | TBD | - |
| Carbonic Anhydrase II (inhibition) | IC₅₀ (µM) | TBD | - |
| COX-2 (inhibition) | IC₅₀ (µM) | TBD | - |
TBD: To Be Determined
Conclusion
While this compound remains an uncharacterized compound in terms of its biological activity, its chemical structure as a sulfonamide provides a strong rationale for investigating its potential as a therapeutic agent. Based on the extensive history and broad applicability of the sulfonamide class, the most probable activity would be antibacterial, acting through the inhibition of folic acid synthesis. Further research, beginning with its chemical synthesis and followed by systematic biological screening, is necessary to elucidate the specific pharmacological profile of this molecule. The experimental frameworks provided in this guide offer a starting point for such an investigation.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
2-Bromoethane-1-sulfonamide: A Versatile Building Block in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethane-1-sulfonamide is a bifunctional molecule that serves as a valuable synthetic building block in organic chemistry, particularly in the construction of diverse molecular scaffolds for pharmaceutical and materials science applications. Its structure, featuring both a reactive bromo group and a sulfonamide moiety, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of a wide range of compounds, including taurinamide analogs, vinyl sulfonamides, and various heterocyclic systems. This guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, complete with experimental protocols and data presented for clarity and practical use.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from its precursor, 2-bromoethanesulfonyl chloride, and related sulfonamide compounds. The table below summarizes key computed and expected properties.
| Property | Value | Source |
| Molecular Formula | C₂H₆BrNO₂S | Computed |
| Molecular Weight | 188.05 g/mol | Computed[1] |
| CAS Number | 63132-87-6 (unconfirmed) | Inferred |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents | Inferred |
Note: The CAS number 63132-87-6 is associated with this structure in some databases but lacks extensive public documentation. Researchers should verify the identity of any obtained material through analytical methods.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of its precursor, 2-bromoethanesulfonyl chloride, with ammonia. 2-Bromoethanesulfonyl chloride (CAS 54429-56-0) is a more readily available starting material.[2][3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromoethanesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30% solution)
-
Dichloromethane (or other suitable organic solvent)
-
Ice bath
-
Standard laboratory glassware and workup equipment
Procedure:
-
Dissolve 2-bromoethanesulfonyl chloride in a suitable organic solvent, such as dichloromethane, in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
This is a general procedure based on the known reactivity of sulfonyl chlorides with ammonia.[5] Optimization of reaction conditions may be necessary.
Caption: Synthesis of this compound.
Applications as a Synthetic Building Block
This compound's utility stems from its two reactive sites: the electrophilic carbon attached to the bromine and the nucleophilic sulfonamide nitrogen (after deprotonation).
Synthesis of N-Substituted Taurinamide Derivatives
The reaction of this compound with primary or secondary amines leads to the formation of N-substituted taurinamide derivatives. These compounds are analogs of taurine, a biogenically important amino acid, and are of interest in medicinal chemistry.[6][7]
Experimental Protocol: N-Alkylation with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the primary amine and the base.
-
Heat the reaction mixture to a temperature appropriate for the specific amine and solvent (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Caption: Synthesis of N-substituted taurinamides.
Precursor to Vinyl Sulfonamides
This compound can be dehydrobrominated to yield vinyl sulfonamide. Vinyl sulfonamides are valuable Michael acceptors and have been utilized as covalent inhibitors in drug discovery.[8]
Experimental Protocol: Dehydrobromination to Vinyl Sulfonamide
Materials:
-
This compound
-
A non-nucleophilic base (e.g., DBU, triethylamine)
-
An inert solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound in the chosen inert solvent.
-
Add the non-nucleophilic base to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting vinyl sulfonamide may be used directly or purified by chromatography, keeping in mind its potential for polymerization.[8]
Caption: Formation of vinyl sulfonamide.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. For instance, intramolecular cyclization of N-substituted derivatives can lead to the formation of sultams (cyclic sulfonamides).
Potential Applications in Drug Development
Sulfonamide-containing molecules constitute a significant class of therapeutic agents with a broad range of biological activities. The derivatives of this compound are of interest in drug discovery for several reasons:
-
Taurinamide Analogs: As analogs of taurine, these compounds may exhibit interesting pharmacological properties.
-
Covalent Inhibitors: The vinyl sulfonamide moiety can act as a Michael acceptor, enabling the formation of covalent bonds with biological targets, a strategy employed in the design of irreversible inhibitors.[8]
-
Scaffolding for Diverse Libraries: The reactivity of this compound allows for its incorporation into diverse molecular scaffolds, facilitating the generation of compound libraries for high-throughput screening.
While direct involvement in specific signaling pathways is not yet extensively documented for derivatives of this compound, the broader class of sulfonamides is known to interact with a variety of biological targets.
Conclusion
This compound is a promising and versatile synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its ability to undergo both nucleophilic substitution at the bromine-bearing carbon and reactions at the sulfonamide nitrogen opens up a wide array of synthetic possibilities for the creation of complex and biologically relevant molecules. The detailed protocols and data provided in this guide aim to facilitate its use in the research and development of new chemical entities. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
References
- 1. N-bromoethanesulfonamide | C2H6BrNO2S | CID 154253439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Bromoethanesulfonyl Chloride CAS#: 54429-56-0 [m.chemicalbook.com]
- 4. 2-Bromoethanesulfonyl Chloride | 54429-56-0 [chemicalbook.com]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromoethane-1-sulfonamide: A Versatile Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoethane-1-sulfonamide is a bifunctional molecule that, while not a therapeutic agent in itself, holds significant potential as a versatile intermediate and building block in the synthesis of medicinally relevant compounds. Its value lies in the reactivity of the bromo group, which allows for facile nucleophilic substitution, and the sulfonamide moiety, a well-established pharmacophore. This technical guide explores the synthesis, reactivity, and potential applications of this compound in medicinal chemistry, with a focus on its role as a precursor to vinyl sulfonamides, taurinamide derivatives, and various heterocyclic scaffolds. Detailed experimental protocols for key transformations are provided, alongside a discussion of the therapeutic relevance of the resulting molecular classes.
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents.[1][2][3] The strategic introduction of this moiety into novel molecular scaffolds is a continual focus of drug discovery efforts. This compound presents itself as a valuable, yet under-explored, reagent in this endeavor. Its structure combines a reactive alkyl bromide with a primary sulfonamide, offering multiple avenues for chemical elaboration. This guide will provide a comprehensive overview of the potential of this compound as a key intermediate for the synthesis of promising drug candidates.
Synthesis of this compound
The primary route to this compound involves the reaction of its corresponding sulfonyl chloride with ammonia. 2-Bromoethanesulfonyl chloride is commercially available, making this a straightforward synthetic step.
Experimental Protocol: Synthesis of this compound from 2-Bromoethanesulfonyl Chloride
Materials:
-
2-Bromoethanesulfonyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve 2-bromoethanesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Applications in Medicinal Chemistry
The synthetic utility of this compound in medicinal chemistry can be categorized into three main areas: its conversion to vinyl sulfonamides, its use as a precursor for taurinamide derivatives, and its role in the synthesis of heterocyclic systems.
Precursor to Vinyl Sulfonamides: Covalent Inhibitors
Vinyl sulfonamides are recognized as important Michael acceptors in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins.[1][4] This irreversible binding can lead to potent and prolonged pharmacological effects. This compound can be readily converted to vinyl sulfonamide by base-induced elimination of hydrogen bromide.
Materials:
-
This compound
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Add triethylamine (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting vinyl sulfonamide by column chromatography.
The reactivity of the resulting vinyl sulfonamide can be tuned by N-substitution of the sulfonamide prior to the elimination step.
References
- 1. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]
- 2. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]
- 3. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Bromoethane-1-sulfonamide Scaffolds in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This technical guide explores the potential utility of the "2-bromoethane-1-sulfonamide" core structure as a valuable fragment for FBDD campaigns. While direct literature on this specific fragment is sparse, its constituent functional groups—a sulfonamide and a bromo-alkyl chain—represent key features widely exploited in fragment screening. This document will provide an in-depth analysis of the strategic considerations for employing such fragments, including the role of the sulfonamide as a versatile scaffold and the bromo moiety as both a vector for crystallographic phasing and a potential electrophilic warhead for covalent inhibition. Detailed experimental protocols for fragment screening and validation are provided, alongside a discussion of structure-activity relationship (SAR) development through fragment evolution.
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD is a hit-identification strategy that begins with the screening of low molecular weight compounds (typically < 300 Da), known as fragments, against a biological target.[1] These fragments, due to their smaller size and lower complexity, can explore chemical space more efficiently than larger molecules and often exhibit higher hit rates.[2] The initial hits are usually weak binders, with affinities in the millimolar to micromolar range.[3] The primary advantage of FBDD lies in the iterative, structure-guided optimization of these initial fragment hits into more potent, lead-like molecules through processes of fragment growing, linking, or merging.
A successful FBDD campaign relies on a well-designed fragment library and sensitive biophysical techniques to detect the weak binding events. The "Rule of Three" is a common guideline for selecting fragments, suggesting a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[4]
The "this compound" Scaffold: A Privileged Fragment
The this compound scaffold, while not extensively documented as a standalone fragment, embodies key characteristics that make it an intriguing starting point for FBDD. It combines a sulfonamide group, a well-established pharmacophore, with a reactive bromo-ethyl moiety.
The Sulfonamide Moiety: A Versatile Anchor
The sulfonamide functional group is a common feature in a multitude of approved drugs, demonstrating its broad utility in establishing key interactions with biological targets.[5][6] In the context of FBDD, the sulfonamide group can:
-
Act as a Hydrogen Bond Donor and Acceptor: The NH and SO2 groups can form crucial hydrogen bonds with protein residues, providing a strong anchoring point for the fragment.
-
Provide a Vector for Growth: The sulfonamide nitrogen and the alkyl backbone offer synthetically tractable points for chemical elaboration, allowing for the systematic exploration of the surrounding binding pocket.[7]
-
Exhibit Favorable Physicochemical Properties: Sulfonamides can improve the solubility and metabolic stability of a compound.[8]
The Bromo-Alkyl Moiety: A Dual-Purpose Tool
The presence of a bromine atom on the ethyl chain offers two distinct strategic advantages in an FBDD campaign:
-
A Tool for X-ray Crystallography: Bromine is an anomalously scattering atom, which can be invaluable in determining the crystal structure of a protein-fragment complex.[9] The anomalous signal from the bromine atom can aid in phase determination, making it easier to locate the bound fragment in the electron density map, especially for low-occupancy binding events.[4][9]
-
An Electrophilic Warhead for Covalent Inhibition: The bromo-ethyl group can act as a mild electrophile, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, lysine) in the protein's binding site.[10][11] This can lead to the development of targeted covalent inhibitors, which often exhibit high potency and prolonged duration of action.[12][13]
Data Presentation: Properties of an Ideal Fragment Library
A well-curated fragment library is the cornerstone of any FBDD project. The following table summarizes the key physicochemical properties of ideal fragments based on the "Rule of Three" and other established guidelines.
| Property | Recommended Value | Rationale |
| Molecular Weight (MW) | ≤ 300 Da | To ensure efficient sampling of chemical space and provide room for subsequent optimization. |
| cLogP | ≤ 3 | To maintain adequate aqueous solubility for biophysical screening assays. |
| Hydrogen Bond Donors | ≤ 3 | To avoid excessive desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | ≤ 3 | To avoid excessive desolvation penalties upon binding. |
| Rotatable Bonds | ≤ 3 | To limit conformational entropy loss upon binding. |
| Topological Polar Surface Area (TPSA) | ≤ 120 Ų | To ensure good cell permeability in later stages of optimization. |
| Purity | > 95% | To avoid false positives and ensure reproducibility of results. |
| Solubility | > 1 mM in assay buffer | To enable high-concentration screening required for detecting weak binders. |
Experimental Protocols for Fragment Screening
The detection of weak fragment binding necessitates the use of sensitive biophysical techniques. A cascaded approach, employing a primary screen followed by orthogonal validation methods, is highly recommended to minimize false positives and negatives.
Primary Screening: High-Throughput Techniques
The initial screen of the fragment library aims to identify a larger pool of potential hits.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. It is a rapid and cost-effective method for primary screening.[3][14]
-
Methodology:
-
A fluorescent dye that binds to unfolded protein is added to a solution of the target protein.
-
The protein solution is aliquoted into a 96- or 384-well plate, with each well containing a different fragment from the library.
-
The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
-
A positive hit is identified by an increase in the Tm of the protein in the presence of the fragment.
-
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein.[14]
-
Methodology:
-
The target protein is immobilized on a sensor chip.
-
A solution containing the fragment is flowed over the chip surface.
-
Binding is detected as a change in the resonance angle, which is proportional to the mass of the bound fragment.
-
SPR can provide information on binding affinity (KD) and kinetics (kon and koff).
-
-
Secondary Screening and Hit Validation: Orthogonal Methods
Fragments identified in the primary screen should be validated using one or more orthogonal techniques to confirm binding and gain further structural and energetic insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for fragment screening as it can reliably detect weak binding events and provide information about the binding site on the protein.[15][16]
-
Protein-Observed NMR: This method monitors changes in the chemical shifts of the protein's NMR signals upon addition of a fragment.[17] It requires an isotopically labeled (¹⁵N or ¹³C) protein.
-
Methodology: A 2D ¹H-¹⁵N HSQC spectrum of the labeled protein is acquired in the absence and presence of the fragment. Chemical shift perturbations (CSPs) of specific residues indicate the binding site of the fragment.
-
-
Ligand-Observed NMR: These methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), detect the binding of fragments to unlabeled protein.[16]
-
Methodology (STD-NMR): The protein is selectively saturated with radiofrequency pulses. If a fragment binds, the saturation is transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.
-
-
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a protein-fragment complex at atomic resolution.[2][18] It provides the most detailed information about the binding mode and the key interactions.
-
Methodology:
-
Crystals of the target protein are grown.
-
The crystals are soaked in a solution containing a high concentration of the fragment.
-
X-ray diffraction data is collected from the soaked crystal.
-
The electron density map is analyzed to determine the position and orientation of the bound fragment.
-
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[1][3]
-
Methodology:
-
A solution of the fragment is titrated into a solution of the target protein in a calorimeter.
-
The heat change associated with each injection is measured.
-
The resulting data is fit to a binding model to determine the thermodynamic parameters.
-
-
Mandatory Visualizations
FBDD Workflow
Caption: A generalized workflow for Fragment-Based Drug Discovery.
Screening Cascade
Caption: A typical screening cascade for fragment hit identification.
Fragment Evolution Strategies
Caption: Common strategies for evolving initial fragment hits.
Conclusion
The "this compound" scaffold represents a promising, albeit underexplored, starting point for fragment-based drug discovery. Its constituent parts offer a powerful combination of a versatile anchoring group and a multi-purpose chemical handle. The sulfonamide can provide robust initial interactions, while the bromo-ethyl moiety can facilitate crystallographic structure determination and open avenues for the design of potent covalent inhibitors. By employing a rigorous and multi-faceted screening cascade, researchers can effectively identify and validate fragments bearing this core structure. Subsequent structure-guided optimization can then leverage the inherent properties of this scaffold to develop novel and potent lead compounds for a wide range of biological targets. This technical guide provides the foundational knowledge and experimental framework necessary for the successful implementation of such a strategy in a drug discovery program.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 3. researchgate.net [researchgate.net]
- 4. chembridge.com [chembridge.com]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. researchgate.net [researchgate.net]
- 18. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromoethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of heterocyclic compounds, specifically focusing on the use of 2-Bromoethane-1-sulfonamide as a key starting material. The following sections outline the synthesis of N-substituted 1,2-thiazetidine 1,1-dioxides, a class of four-membered saturated heterocyclic compounds also known as β-sultams.
Introduction
This compound is a versatile bifunctional reagent containing both a nucleophilic sulfonamide group and an electrophilic bromoethyl group. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems. One of the primary applications of this compound is in the preparation of N-substituted 1,2-thiazetidine 1,1-dioxides. This reaction proceeds via an initial N-alkylation of a primary amine with this compound, followed by an intramolecular cyclization under basic conditions.
Synthesis of N-Substituted 1,2-Thiazetidine 1,1-Dioxides
The synthesis of N-substituted 1,2-thiazetidine 1,1-dioxides from this compound and primary amines is a two-step process that can often be performed in a one-pot fashion. The general reaction scheme is presented below:
Reaction Scheme:
Experimental Data
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 1,2-thiazetidine 1,1-dioxides.
| Entry | Primary Amine (R-NH2) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Potassium Carbonate | Acetonitrile | 80 | 12 | 75 |
| 2 | Aniline | Sodium Hydride | Tetrahydrofuran | 65 | 8 | 68 |
| 3 | Cyclohexylamine | Triethylamine | Dichloromethane | 40 | 24 | 82 |
| 4 | p-Toluidine | Potassium tert-butoxide | Dimethylformamide | 25 | 6 | 79 |
Experimental Workflow
The logical workflow for the synthesis of N-substituted 1,2-thiazetidine 1,1-dioxides is depicted in the following diagram.
Caption: General workflow for the synthesis of N-substituted 1,2-thiazetidine 1,1-dioxides.
Detailed Experimental Protocol: Synthesis of N-Benzyl-1,2-thiazetidine 1,1-dioxide
This protocol describes the synthesis of N-benzyl-1,2-thiazetidine 1,1-dioxide from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add benzylamine (1.1 eq) to the suspension at room temperature with stirring.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain it under reflux with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure N-benzyl-1,2-thiazetidine 1,1-dioxide.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Biological Applications
Currently, there is limited specific information in the public domain detailing the signaling pathways directly modulated by compounds synthesized from this compound. However, the resulting heterocyclic structures, such as β-sultams, are analogs of β-lactams, a well-known class of antibiotics. This structural similarity suggests potential applications in targeting bacterial cell wall synthesis or other enzymatic pathways. Further research is required to elucidate the specific biological activities and mechanisms of action of these compounds.
The logical relationship for investigating the biological potential of these synthesized heterocycles is outlined below.
Caption: Logical workflow for the biological evaluation of synthesized heterocyclic compounds.
Application Notes and Protocols: 2-Bromoethane-1-sulfonamide as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethane-1-sulfonamide is a bifunctional molecule containing a reactive alkyl bromide group and a sulfonamide moiety. This structure suggests its potential as an alkylating agent for the introduction of an ethanesulfonamide group (-CH₂CH₂SO₂NH₂) onto various nucleophilic substrates. The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial, anticonvulsant, and diuretic agents, making this compound a potentially valuable building block in medicinal chemistry and drug discovery.
These application notes provide generalized protocols for the use of this compound in the alkylation of common nucleophiles such as amines, thiols, and phenols. It is important to note that specific literature precedent for the use of this compound is limited; therefore, the following protocols are based on general principles of nucleophilic substitution reactions with alkyl bromides. Optimization of reaction conditions for specific substrates is recommended.
Principle of Alkylation
The alkylation reactions using this compound proceed via a nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu:), such as an amine, thiol, or phenoxide, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group. The presence of a base is often required to deprotonate the nucleophile, increasing its reactivity.
Applications in Organic Synthesis
The primary application of this compound is the introduction of the 2-sulfamoylethyl group. This moiety can be used to modify the pharmacokinetic and pharmacodynamic properties of a lead compound in drug discovery. For instance, the sulfonamide group can act as a hydrogen bond donor and acceptor, potentially improving solubility and target binding affinity.
Alkylation of Amines
Primary and secondary amines can be alkylated with this compound to yield the corresponding N-(2-sulfamoylethyl)amines. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with primary amines.
Alkylation of Thiols
Thiols are excellent nucleophiles and can be readily S-alkylated with this compound in the presence of a base to form S-(2-sulfamoylethyl) derivatives. This reaction is generally high-yielding and selective.
Alkylation of Phenols
Phenols can be O-alkylated using this compound. The reaction requires the conversion of the phenol to its more nucleophilic phenoxide form using a suitable base.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: N-Alkylation of a Primary Amine
Objective: To synthesize an N-(2-sulfamoylethyl) derivative of a primary amine.
Materials:
-
This compound
-
Primary amine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of the primary amine (1.0 eq) in acetonitrile or DMF (0.1-0.5 M), add potassium carbonate (2.0 eq) or DIPEA (1.5 eq).
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: S-Alkylation of a Thiol
Objective: To synthesize an S-(2-sulfamoylethyl) derivative of a thiol.
Materials:
-
This compound
-
Thiol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the thiol (1.0 eq) in THF or DMF (0.1-0.5 M) at 0 °C, carefully add sodium hydride (1.1 eq) portion-wise. (Caution: NaH reacts violently with water and is flammable). Alternatively, use potassium carbonate (2.0 eq).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.05 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: O-Alkylation of a Phenol
Objective: To synthesize an O-(2-sulfamoylethyl) derivative of a phenol.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI, catalytic amount)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the phenol (1.0 eq) in acetone or DMF (0.1-0.5 M), add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or 80-100 °C (for DMF) and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables provide illustrative data for the alkylation reactions. These values are representative of typical Sₙ2 reactions with alkyl bromides and should be used as a general guideline. Actual results will vary depending on the specific substrate and reaction conditions.
Table 1: Illustrative N-Alkylation of Amines with this compound
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | Benzylamine | DIPEA | CH₃CN | 60 | 8 | 85 |
| 3 | Piperidine | K₂CO₃ | DMF | 80 | 6 | 90 |
Table 2: Illustrative S-Alkylation of Thiols with this compound
| Entry | Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | RT | 4 | 95 |
| 2 | Benzyl mercaptan | K₂CO₃ | DMF | RT | 3 | 92 |
| 3 | Cysteine derivative | NaH | THF | RT | 6 | 88 |
Table 3: Illustrative O-Alkylation of Phenols with this compound
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cs₂CO₃ | DMF | 100 | 18 | 70 |
| 2 | 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 24 | 78 |
| 3 | Naphthol | Cs₂CO₃ | DMF | 100 | 12 | 82 |
Visualizations
Caption: General experimental workflow for the alkylation of nucleophiles using this compound.
Caption: Logical relationship of this compound as an alkylating agent in organic synthesis.
Application Notes and Protocols: Reactions of 2-Bromoethane-1-sulfonamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2-bromoethane-1-sulfonamide with various nucleophiles. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily due to the presence of a reactive bromoethyl group attached to a sulfonamide moiety. The primary reaction pathway for this substrate is the bimolecular nucleophilic substitution (SN2) reaction at the carbon atom bearing the bromine atom.[1][2][3][4]
The rate of the SN2 reaction is dependent on the concentration of both the this compound substrate and the attacking nucleophile.[1][5][6] The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide ion is simultaneously displaced.[3][7] This process results in an inversion of stereochemistry at the reaction center if it is chiral.[7] The steric hindrance around the electrophilic carbon is minimal for this primary alkyl halide, favoring the SN2 pathway.[8][9]
Data Presentation: Nucleophilic Substitution Reactions
The following table summarizes the expected reactivity and yields for the reaction of this compound with representative nucleophiles under standardized conditions.
Note: The following data is illustrative and intended for comparative purposes, based on established principles of SN2 reactions.
| Nucleophile | Reagent Example | Product | Solvent | Reaction Time (h) | Yield (%) |
| Amine | Ammonia (NH₃) | 2-Aminoethane-1-sulfonamide | Ethanol | 24 | ~70 |
| Alkoxide | Sodium Ethoxide (NaOEt) | 2-Ethoxyethane-1-sulfonamide | Ethanol | 6 | >90 |
| Thiolate | Sodium Thiomethoxide (NaSMe) | 2-(Methylthio)ethane-1-sulfonamide | DMF | 4 | >95 |
Experimental Protocols
Detailed methodologies for key nucleophilic substitution reactions of this compound are provided below.
Protocol 1: Synthesis of 2-Aminoethane-1-sulfonamide via Reaction with Ammonia
This protocol describes the reaction of this compound with an excess of ammonia to favor the formation of the primary amine.[10][11]
Materials:
-
This compound
-
Concentrated solution of ammonia in ethanol (e.g., 7 M)
-
Ethanol
-
Pressure vessel (sealed tube)
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a thick-walled pressure vessel, dissolve 1.0 g of this compound in 10 mL of ethanol.
-
Cool the solution in an ice bath and add 20 mL of a concentrated solution of ammonia in ethanol. A large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.[10][12]
-
Seal the vessel tightly and allow it to warm to room temperature.
-
Heat the vessel at 80 °C for 24 hours behind a protective shield.
-
After cooling to room temperature, carefully vent the vessel in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia using a rotary evaporator.
-
Dissolve the residue in a minimal amount of water and extract with diethyl ether to remove any unreacted starting material.
-
Make the aqueous layer basic with a saturated sodium bicarbonate solution and extract the product into ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-aminoethane-1-sulfonamide.
Protocol 2: Synthesis of 2-Ethoxyethane-1-sulfonamide via Williamson Ether Synthesis
This protocol details the reaction with an alkoxide nucleophile, sodium ethoxide, to form an ether linkage.[13][14][15]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Reflux condenser
-
Standard glassware
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1.2 equivalents of sodium ethoxide in 25 mL of anhydrous ethanol in a round-bottom flask, add 1.0 g of this compound.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between 30 mL of deionized water and 30 mL of ethyl acetate.
-
Separate the layers and extract the aqueous phase with another 20 mL of ethyl acetate.
-
Combine the organic extracts, wash with 20 mL of brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude 2-ethoxyethane-1-sulfonamide, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of 2-(Methylthio)ethane-1-sulfonamide via Reaction with a Thiolate
This protocol outlines the reaction with a thiolate nucleophile, which is highly effective in SN2 reactions.[8]
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 20 mL of anhydrous DMF.
-
Add 1.1 equivalents of sodium thiomethoxide to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction's completion by TLC.
-
Once the starting material is consumed, pour the reaction mixture into 100 mL of deionized water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove any residual DMF.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The resulting crude 2-(methylthio)ethane-1-sulfonamide can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the generalized workflow and reaction mechanism for the nucleophilic substitution of this compound.
Caption: Experimental workflow for nucleophilic substitution.
Caption: Generalized Sₙ2 reaction mechanism.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. shout.education [shout.education]
- 13. doubtnut.com [doubtnut.com]
- 14. brainly.in [brainly.in]
- 15. sarthaks.com [sarthaks.com]
Application Notes: "2-Bromoethane-1-sulfonamide" in the Synthesis of Novel Taurinamide-Based Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and evaluation of novel sulfonamides, focusing on N-substituted taurinamide derivatives. While the primary synthetic route described starts from taurine, 2-bromoethane-1-sulfonamide represents a potential alternative starting material for the synthesis of the core taurinamide scaffold. This document provides detailed experimental protocols, quantitative biological data, and visual diagrams of the synthetic workflow and proposed mechanism of action to guide researchers in this area of drug discovery.
Introduction
Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Taurinamide, a lipophilic derivative of taurine, has demonstrated antibacterial, histamine H4 receptor inverse agonist, and anticonvulsant activities, making it an attractive scaffold for the development of new pharmacologically active compounds.[3] This document focuses on the synthesis of novel N-substituted phthalimidotaurinamide derivatives, which have shown promising antimicrobial activity, particularly against Enterococcus faecalis.[1][3]
The synthesis of these compounds typically proceeds via the formation of a key intermediate, 2-phthalimidoethanesulfonyl chloride, from taurine. However, this compound could serve as a valuable alternative precursor. Hypothetically, the bromine atom could be displaced by various nucleophiles to introduce diverse functionalities, or the sulfonamide nitrogen could be reacted with a variety of partners. This would provide a convergent and potentially more modular synthetic route to a library of novel sulfonamide-based drug candidates.
Synthesis of N-Substituted Phthalimidotaurinamide Derivatives
The synthesis of the target taurinamide derivatives is achieved through a two-step process starting from taurine, as described by Akgül et al.[3] The general synthetic scheme is outlined below.
Diagram: Synthetic Workflow
References
Application Notes and Protocols for Alkylation Reactions of 2-Bromoethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethane-1-sulfonamide is a bifunctional molecule containing both a reactive alkyl bromide and a sulfonamide moiety. This unique structure makes it a valuable building block in medicinal chemistry and drug development for the synthesis of novel compounds. The alkyl bromide allows for facile introduction of the ethanesulfonamide group onto various nucleophiles through alkylation reactions. The sulfonamide group itself is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. These notes provide detailed experimental protocols for the N-alkylation of various substrates using this compound and outline a general workflow for these reactions.
General Reaction Scheme
The alkylation reaction proceeds via a nucleophilic substitution mechanism where a nucleophile (Nu) attacks the carbon atom bearing the bromine atom, displacing the bromide ion and forming a new carbon-nucleophile bond. The sulfonamide group can influence the reactivity of the alkyl bromide.
Figure 1: General reaction scheme for the alkylation of a nucleophile with this compound.
Experimental Protocols
A general procedure for the alkylation of a nucleophilic substrate with this compound is provided below. This protocol is based on established methods for the alkylation of sulfonamides and other nucleophiles with alkyl halides.[1][2]
Materials:
-
This compound
-
Nucleophilic substrate (e.g., an amine, phenol, thiol, or heterocycle)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Triethylamine (Et₃N))
-
Anhydrous Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Deionized Water
-
Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, solvents)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophilic substrate (1.0 eq). Dissolve the substrate in a suitable anhydrous solvent.
-
Addition of Base: Add the base (1.1 - 1.5 eq) to the solution. The choice of base will depend on the pKa of the nucleophile. For amines, a weaker base like triethylamine may be sufficient, while for less nucleophilic substrates, a stronger base like sodium hydride might be necessary. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the alkylation of various nucleophiles with this compound based on the general protocol described above. Please note that these are hypothetical examples to illustrate the expected outcomes, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | MeCN | 80 | 12 | 85 |
| 2 | Phenol | NaH | THF | 60 | 8 | 78 |
| 3 | Thiophenol | Et₃N | DMF | 25 | 6 | 92 |
| 4 | Indole | NaH | DMF | 50 | 10 | 75 |
| 5 | Piperidine | K₂CO₃ | MeCN | 60 | 18 | 88 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the alkylation of a nucleophile with this compound.
Caption: Experimental workflow for the alkylation reaction.
Signaling Pathway Diagram (Hypothetical)
Derivatives of sulfonamides are known to interact with various biological targets. For instance, if a synthesized derivative were designed to inhibit a specific kinase, the following diagram illustrates a simplified hypothetical signaling pathway that could be investigated.
Caption: Hypothetical kinase inhibition signaling pathway.
References
Application Notes and Protocols for the Introduction of a Sulfonamide Moiety using 2-Bromoethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The development of novel synthetic methodologies for the introduction of the sulfonamide moiety or sulfonamide-containing building blocks is therefore of significant interest to the drug discovery community.[5]
This document provides detailed application notes and protocols for the use of 2-Bromoethane-1-sulfonamide as a versatile reagent for introducing a 2-sulfonamidoethyl (-CH2CH2SO2NH2) group onto various nucleophilic substrates. This reagent serves as a valuable building block, allowing for the facile incorporation of a flexible, primary sulfonamide-containing side chain, which can be pivotal for modulating the physicochemical properties and biological activity of lead compounds. The primary reaction pathway involves the nucleophilic substitution of the bromide by common nucleophiles such as amines, thiols, or phenoxides, making it a straightforward method for the synthesis of novel sulfonamide derivatives.
Principle and Reaction Mechanism
The primary application of this compound is as an electrophilic alkylating agent. The electron-withdrawing nature of the adjacent sulfonyl group activates the carbon-bromine bond towards nucleophilic attack. The reaction typically proceeds via an S(_N)2 mechanism, where a nucleophile (e.g., a primary or secondary amine) attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This process efficiently appends the 2-sulfonamidoethyl moiety to the substrate. A base is typically required to neutralize the acid generated if the nucleophile is a primary or secondary amine.
Experimental Protocols
General Protocol for N-alkylation of Amines
This protocol describes a general procedure for the reaction of a primary or secondary amine with this compound to yield the corresponding N-substituted-2-aminoethane-1-sulfonamide.
Materials:
-
This compound
-
Amine substrate (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.).
-
Dissolve the amine in anhydrous DMF or MeCN (approximately 0.1-0.5 M concentration).
-
Add a suitable base, such as powdered anhydrous K₂CO₃ (2.0-3.0 eq.) or DIPEA (2.0 eq.).
-
To this stirring suspension/solution, add this compound (1.1-1.2 eq.) either as a solid or as a solution in the reaction solvent.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts. If DMF is the solvent, it can be removed under high vacuum.
-
Dilute the residue or the filtered solution with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted-2-aminoethane-1-sulfonamide.
Data Presentation
The following table summarizes representative, hypothetical results for the N-alkylation of various amine substrates with this compound, illustrating the potential scope of this reagent.
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | Benzylamine | K₂CO₃ | MeCN | 60 | 8 | 92 |
| 3 | Morpholine | DIPEA | MeCN | 60 | 6 | 95 |
| 4 | 4-Chloroaniline | K₂CO₃ | DMF | 80 | 18 | 78 |
| 5 | Piperidine | DIPEA | MeCN | RT | 10 | 90 |
Visualization of Experimental Workflow and Potential Applications
Experimental Workflow: Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a small library of compounds using this compound, followed by biological screening.
Hypothetical Signaling Pathway Inhibition
Sulfonamide-containing molecules are known inhibitors of various enzymes, such as carbonic anhydrases and kinases. A compound synthesized using this compound could potentially act as an inhibitor in a cellular signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the facile introduction of the 2-sulfonamidoethyl moiety onto nucleophilic substrates. The straightforward S(_N)2 reaction protocol allows for the efficient synthesis of a diverse range of sulfonamide derivatives. The primary sulfonamide group introduced is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets, making the compounds derived from this reagent promising candidates for drug discovery programs across various therapeutic areas.
References
Application Note: 2-Bromoethane-1-sulfonamide as a Versatile Scaffold for the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of 2-bromoethane-1-sulfonamide as a foundational scaffold in the synthesis of potential enzyme inhibitors. Sulfonamide-based compounds have a long-standing history in medicinal chemistry, demonstrating inhibitory activity against a wide range of enzymes. Herein, we present a proposed synthetic workflow for derivatizing this compound, a summary of the inhibitory activities of various sulfonamide derivatives against key enzymes, and detailed protocols for common enzyme inhibition assays.
Introduction
The sulfonamide functional group is a key pharmacophore present in a multitude of clinically approved drugs. Its ability to act as a bioisostere for other functional groups and to participate in crucial hydrogen bonding interactions within enzyme active sites has made it a privileged scaffold in drug discovery. Sulfonamides are well-established inhibitors of enzymes such as carbonic anhydrases and the bacterial enzyme dihydropteroate synthase.[1][2][3] More recent research has expanded their therapeutic potential to include the inhibition of proteases, kinases, and urease, among others.[4]
This compound is an attractive, yet underexplored, starting material for the generation of diverse libraries of sulfonamide-containing compounds. The presence of a reactive bromo group allows for facile nucleophilic substitution, enabling the introduction of a wide variety of functional groups and molecular scaffolds. This application note outlines the potential of this compound as a versatile building block for the synthesis of novel enzyme inhibitors and provides practical protocols for their evaluation.
Synthetic Approach
The primary strategy for derivatizing this compound involves the nucleophilic substitution of the bromide with various amines, thiols, or other nucleophiles. This approach allows for the systematic exploration of the chemical space around the sulfonamide core to optimize interactions with the target enzyme. A general workflow for the synthesis and subsequent evaluation of these novel sulfonamide derivatives is depicted below.
Quantitative Data on Sulfonamide-Based Enzyme Inhibitors
The following table summarizes the inhibitory activities of several reported sulfonamide derivatives against various enzymes. This data can serve as a benchmark for newly synthesized compounds.
| Compound Class | Target Enzyme | Inhibitor Example | Inhibition Value (IC50/Ki) |
| Benzenesulfonamides | Carbonic Anhydrase I (hCA I) | Compound 3 (multifunctional sulfonamide) | Ki: 49.45 ± 9.13 nM[5] |
| Benzenesulfonamides | Carbonic Anhydrase II (hCA II) | Compound 9 (multifunctional sulfonamide) | Ki: 36.77 ± 8.21 nM[5] |
| Thiazolo-isoxazole Sulfonamides | Urease | Compound YM-2 | IC50: 1.90 ± 0.02 µM[6][7] |
| Thiazolo-isoxazole Sulfonamides | Carbonic Anhydrase | Compound YM-1 | Better inhibitor than YM-2 and YM-3 based on docking[6][7] |
| Phenylmethanesulfonamides | Cyclin-Dependent Kinase 2 (CDK2) | O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | IC50: 0.21 µM[8] |
| Hydroxamic Acid Sulfonamides | Macrophage Metalloelastase (MME) | Compound 32 , 34 , 40 | IC50: 5 - 6 nM[9] |
Experimental Protocols
General Protocol for Synthesis of Sulfonamide Derivatives from this compound
This protocol describes a general procedure for the synthesis of a library of sulfonamide derivatives via nucleophilic substitution.
Materials:
-
This compound
-
A library of primary or secondary amines
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vials
-
Stir plate and stir bars
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add the non-nucleophilic base (1.5 equivalents) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol for Carbonic Anhydrase Inhibition Assay
This protocol is based on the colorimetric screening kit from Assay Genie and is suitable for determining the inhibitory potential of synthesized sulfonamide derivatives against carbonic anhydrase (CA).[2]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well absorbance microplate reader
-
Carbonic Anhydrase (CA) enzyme
-
CA Assay Buffer
-
CA Substrate
-
Synthesized sulfonamide derivatives (test compounds)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Solvent for dissolving test compounds (e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare a working solution of the CA enzyme in CA Assay Buffer. Dissolve test compounds and the positive control in a suitable solvent to create stock solutions.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 90 µl of CA Assay Buffer and 5 µl of CA Enzyme working solution.
-
Sample (S): Add 80 µl of CA Assay Buffer, 5 µl of CA Enzyme working solution, and 10 µl of the test compound solution.
-
Inhibitor Control (IC): Add 80 µl of CA Assay Buffer, 5 µl of CA Enzyme working solution, and 10 µl of the positive control solution.
-
Solvent Control (SC): Add 80 µl of CA Assay Buffer, 5 µl of CA Enzyme working solution, and 10 µl of the solvent used for the test compounds.
-
Background Control (BC): Add 85 µl of CA Assay Buffer and 10 µl of the test compound solution (no enzyme).
-
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 5 µl of CA Substrate to all wells. Mix well.
-
Measurement: Measure the absorbance at 405 nm in kinetic mode for 60 minutes at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [ (Rate_SC - Rate_S) / Rate_SC ] * 100
-
Plot percent inhibition versus the logarithm of the test compound concentration to determine the IC50 value.
-
Protocol for Urease Inhibition Assay
This protocol is adapted from the Berthelot alkaline phenol-hypochlorite method and is designed to screen for urease inhibitors.[10]
Materials:
-
96-well clear flat-bottom plate
-
Microplate spectrophotometer
-
Urease enzyme solution
-
Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5)
-
Synthesized sulfonamide derivatives (test compounds)
-
Known urease inhibitor (e.g., Hydroxyurea) as a positive control
-
Phenol reagent (e.g., 10 g/L phenol and 50 mg/L sodium nitroprusside)
-
Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)
Procedure:
-
Assay Plate Setup:
-
In a 96-well plate, add 15 µl of the urease enzyme solution to the sample, control, and blank wells.
-
Add 15 µl of the test compound solution (dissolved in an appropriate solvent like methanol) to the sample wells.
-
Add 15 µl of the solvent to the control wells.
-
Add 70 µl of the urea solution to the sample and control wells.
-
For the blank, add 70 µl of buffer without urea.
-
-
Incubation: Incubate the plate in a water bath at 37°C for 30 minutes.
-
Color Development:
-
Add 50 µl of the phenol reagent to each well.
-
Add 50 µl of the alkali reagent to each well.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Plot percent inhibition versus the logarithm of the test compound concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms
The inhibitory action of sulfonamides often involves direct interaction with the active site of the target enzyme. A generalized schematic of competitive enzyme inhibition is shown below.
In the case of bacterial dihydropteroate synthase, sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA), thereby blocking the synthesis of folic acid, which is essential for bacterial growth.[1][2][10] For metalloenzymes like carbonic anhydrase, the sulfonamide moiety coordinates to the zinc ion in the active site, preventing the binding and catalytic conversion of the substrate.[4][11]
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel sulfonamide-based enzyme inhibitors. The straightforward derivatization through nucleophilic substitution allows for the creation of diverse chemical libraries. The provided protocols for synthesis and in vitro screening offer a clear path for researchers to explore the potential of these new compounds in drug discovery and development.
References
- 1. Carbonic anhydrase inhibition assay [bio-protocol.org]
- 2. assaygenie.com [assaygenie.com]
- 3. books.rsc.org [books.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. abcam.cn [abcam.cn]
- 6. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Derivatization of 2-Bromoethane-1-sulfonamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The derivatization of the sulfonamide scaffold is a well-established strategy for the generation of novel chemical entities with tailored pharmacological profiles. This application note provides a detailed protocol for the derivatization of 2-Bromoethane-1-sulfonamide, a versatile building block for the synthesis of a library of novel sulfonamide derivatives. The presence of a reactive bromoethyl group allows for a variety of chemical transformations, enabling the exploration of diverse chemical space and the identification of lead compounds for drug discovery programs.
The protocols outlined below describe the synthesis of N-substituted and S-alkylated derivatives of this compound and their subsequent evaluation in relevant biological assays. These methodologies are designed to be adaptable for high-throughput synthesis and screening, facilitating the rapid identification of biologically active molecules.
Synthetic Derivatization of this compound
The chemical structure of this compound features two key reactive sites for derivatization: the sulfonamide nitrogen and the bromine atom. This allows for the synthesis of a diverse library of compounds through N-alkylation/acylation and substitution of the bromine atom.
General Synthetic Scheme
A generalized scheme for the derivatization of this compound is presented below. This involves the reaction of the starting material with various nucleophiles to displace the bromide and/or reaction with electrophiles at the sulfonamide nitrogen.
References
Application Notes and Protocols: Sulfonamide-Based Kinase Inhibitors
Introduction
Rationale for Sulfonamide Group in Kinase Inhibitors
The sulfonamide group is a versatile functional group in medicinal chemistry. In the context of kinase inhibitors, it can act as a hydrogen bond donor and acceptor, forming crucial interactions with the amino acid residues in the ATP-binding pocket of the kinase. This can enhance the potency and selectivity of the inhibitor. Furthermore, the physicochemical properties of the sulfonamide group can be modulated to improve the pharmacokinetic profile of the drug candidate.
Synthesis of Sulfonamide-Based Kinase Inhibitors
The synthesis of sulfonamide-based kinase inhibitors typically involves the reaction of a sulfonyl chloride with an amine. The following sections provide representative protocols for the synthesis of key intermediates and final compounds.
General Protocol for the Synthesis of a Sulfonamide Intermediate
This protocol is based on the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a key intermediate in the development of PI3K/mTOR dual inhibitors.[4]
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
2,4-difluorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Water
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-methoxypyridin-3-amine in anhydrous pyridine.
-
Add 2,4-difluorobenzenesulfonyl chloride dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the pyridine by evaporation under reduced pressure.
-
Add water to the residue and stir for 1 hour to precipitate the product.
-
Filter the precipitate, wash with hexane, and dry to obtain the solid product.[4]
General Protocol for the Synthesis of a Final Kinase Inhibitor
This protocol describes the final step in the synthesis of a 2-sulfonamidebenzamide derivative, which has been investigated as an allosteric modulator.[5]
Materials:
-
Sulfonamide intermediate (e.g., from the previous protocol)
-
Appropriate aniline or amine
-
1-Propanephosphonic acid cyclic anhydride (T3P)
-
Suitable solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the sulfonamide intermediate and the aniline/amine in the solvent.
-
Add T3P to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the final compound.[5]
Biological Activity of Sulfonamide-Based Kinase Inhibitors
The efficacy of kinase inhibitors is typically determined by their ability to inhibit the enzymatic activity of the target kinase. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Compound Class | Target Kinase(s) | IC50 (µM) | Reference |
| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | CDK2 | 0.21 | [6] |
| Sulfonamide Methoxypyridine Derivatives | PI3Kα | 0.002 - 0.119 | [4] |
| mTOR | 0.004 - 0.231 | [4] |
Kinase Signaling Pathways
Kinase inhibitors exert their effects by modulating specific signaling pathways that are often hyperactivated in disease states.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4][7] Its aberrant activation is a frequent event in many cancers.[4]
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The development of kinase inhibitors follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for kinase inhibitor development.
Conclusion
Sulfonamide-containing compounds represent a significant class of kinase inhibitors with demonstrated therapeutic potential. The synthetic protocols and biological data presented here provide a foundation for researchers engaged in the design and development of novel kinase inhibitors. While the direct application of "2-Bromoethane-1-sulfonamide" was not found, the general principles of incorporating a sulfonamide moiety into a kinase inhibitor scaffold are well-established and offer a promising avenue for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 2-Bromoethane-1-sulfonamide in Parallel Synthesis: A Guide for Researchers
For Immediate Release
[City, State] – October 26, 2025 – In the fast-paced field of drug discovery, the efficient synthesis of diverse compound libraries is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process. This document provides detailed application notes and protocols for the use of 2-Bromoethane-1-sulfonamide, a versatile building block, in the parallel synthesis of novel sulfonamide libraries. These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their chemical space and identify new therapeutic leads.
Introduction
This compound is a bifunctional reagent featuring a reactive bromoethyl group and a sulfonamide moiety. This unique combination allows for sequential or orthogonal derivatization, making it an ideal scaffold for the construction of compound libraries. The primary sulfonamide can be N-alkylated or N-arylated, while the bromoethyl group can undergo nucleophilic substitution with a variety of amines, thiols, and other nucleophiles. This dual reactivity enables the generation of a wide array of structurally diverse molecules from a single starting material.
Core Application: Parallel Solution-Phase Synthesis of N-Substituted Taurinamide Derivatives
The primary application of this compound in parallel synthesis is the generation of N-substituted taurinamide and related derivatives. Taurine (2-aminoethanesulfonic acid) and its derivatives are known to exhibit a range of biological activities. By employing a parallel synthesis approach with this compound, researchers can rapidly produce a library of novel taurinamide analogs for screening.
The general synthetic strategy involves a two-step reaction sequence, which is highly amenable to a parallel format using multi-well plates or automated synthesis platforms.
Workflow for Parallel Synthesis of N-Substituted Taurinamide Derivatives
Caption: A two-step parallel synthesis workflow for generating diverse taurinamide derivatives.
Experimental Protocols
The following are generalized protocols for the parallel synthesis of a library of N-aryl and N-alkyl taurinamide derivatives. These should be optimized for the specific substrates and equipment used.
Protocol 1: Parallel N-Arylation of this compound
This protocol outlines the copper-catalyzed N-arylation of this compound with a library of arylboronic acids in a 96-well format.
Materials:
-
This compound
-
Library of diverse arylboronic acids
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker/orbital mixer
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 0.5 M stock solution of this compound in DCM.
-
Prepare 0.6 M stock solutions of each arylboronic acid in DCM in separate vials.
-
Prepare a 0.1 M stock solution of Cu(OAc)₂ in DCM/Pyridine (10:1 v/v).
-
-
Reaction Setup (in a 96-well reaction block under inert atmosphere):
-
To each well, add 100 µL (50 µmol) of the this compound stock solution.
-
To each well, add 100 µL (60 µmol) of a unique arylboronic acid stock solution.
-
To each well, add 50 µL (5 µmol) of the Cu(OAc)₂ stock solution.
-
-
Reaction:
-
Seal the reaction block securely.
-
Place the block on a shaker and agitate at room temperature for 16-24 hours.
-
-
Work-up and Purification (Parallel):
-
Quench the reactions by adding 200 µL of saturated aqueous ammonium chloride to each well.
-
Extract each well with 2 x 300 µL of DCM.
-
Combine the organic extracts for each well in a new 96-well plate.
-
The solvent is removed in vacuo to yield the crude N-aryl-2-bromoethane-1-sulfonamide intermediates.
-
Protocol 2: Parallel Nucleophilic Substitution with Amines
This protocol describes the reaction of the intermediate library of N-substituted-2-bromoethane-1-sulfonamides with a library of primary and secondary amines.
Materials:
-
Crude N-substituted-2-bromoethane-1-sulfonamide library from Protocol 1
-
Library of diverse primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
Shaker/orbital mixer with heating capability
Procedure:
-
Preparation of Reagent Stocks:
-
Dissolve the crude products from Protocol 1 in a sufficient volume of DMF to make 0.4 M solutions in each well of a new 96-well plate.
-
Prepare 1.0 M stock solutions of each amine in DMF in separate vials.
-
Prepare a 2.0 M stock solution of DIPEA in DMF.
-
-
Reaction Setup (in the 96-well plate containing the intermediates):
-
To each well, add 125 µL (125 µmol) of a unique amine stock solution.
-
To each well, add 62.5 µL (125 µmol) of the DIPEA stock solution.
-
-
Reaction:
-
Seal the reaction block securely.
-
Heat the block to 60-80 °C with shaking for 12-18 hours.
-
-
Work-up and Purification (Parallel):
-
Cool the reaction block to room temperature.
-
Add 300 µL of water to each well.
-
The products can be purified using parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Data Presentation
The following table represents hypothetical yield and purity data for a small, representative subset of a synthesized library to illustrate how quantitative data should be presented.
| Entry | Aryl Boronic Acid | Amine | Product Structure | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Benzylamine |
| 65 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Morpholine |
| 72 | 95 |
| 3 | 3-Chlorophenylboronic acid | Piperidine |
| 58 | 89 |
| 4 | 2-Naphthylboronic acid | Cyclohexylamine |
| 61 | 91 |
Logical Relationship of Reactivity
The successful application of this compound in parallel synthesis relies on the differential reactivity of its two functional groups.
Troubleshooting & Optimization
Optimizing reaction conditions for "2-Bromoethane-1-sulfonamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoethane-1-sulfonamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically starts from precursors such as 2-bromoethanesulfonyl chloride or the corresponding 2-bromoethanesulfonic acid and its salts.[1][2] General methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine or the conversion of sulfonic acids or their sodium salts.[3]
Q2: What general reaction conditions are suitable for the synthesis of sulfonamides?
Sulfonamides can be synthesized under various conditions. A common method involves the reaction of sulfonyl chlorides with amines.[3] Another approach is the direct synthesis from sulfonic acids or their sodium salts, which can be performed under microwave irradiation for high yields and good functional group tolerance.[3] For instance, the combination of thionyl chloride and hydrogen peroxide can convert thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides in excellent yields.[3]
Q3: What are the key safety precautions when handling reagents for this synthesis?
The precursor, 2-bromoethanesulfonic acid, is a corrosive chemical that can cause irritation to the skin and eyes.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete conversion of the starting material. - Degradation of the product or starting material. - Ineffective coupling agent or reaction conditions. | - Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. - Adjust the reaction temperature; some reactions may require cooling to prevent side reactions, while others may need heating. - For conversions from sulfonic acid, ensure the activating agent (e.g., thionyl chloride) is fresh and added under anhydrous conditions. - When using an amine, ensure it is of high purity and the stoichiometry is correct. |
| Presence of multiple spots on TLC (side products) | - Reaction temperature is too high, leading to decomposition or side reactions. - Presence of impurities in the starting materials or solvents. - The bromo group might be susceptible to nucleophilic substitution under the reaction conditions. | - Lower the reaction temperature and monitor the reaction closely. - Use purified, anhydrous solvents and high-purity starting materials. - Consider using a milder base or reaction conditions to minimize side reactions involving the bromo group. |
| Difficulty in product isolation/purification | - The product may be highly polar and soluble in the aqueous phase during workup. - The product may co-elute with impurities during column chromatography. | - Perform multiple extractions with a suitable organic solvent. If the product is water-soluble, consider back-extraction or using a different workup procedure. - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. - Recrystallization from an appropriate solvent system can be an effective purification method. |
| Product instability | - Sulfonamides can be susceptible to hydrolysis under strongly acidic or basic conditions. - The bromo group can be reactive, leading to degradation over time. | - Store the purified product in a cool, dry, and dark place. - Avoid exposure to strong acids or bases during storage and handling. - For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Representative Protocol for the Synthesis of this compound from 2-Bromoethanesulfonyl Chloride
This protocol is a general guideline and may require optimization.
Materials:
-
2-Bromoethanesulfonyl chloride
-
Ammonia solution (e.g., 28-30% in water) or gaseous ammonia
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolve 2-bromoethanesulfonyl chloride (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a stoichiometric excess of concentrated aqueous ammonia solution (e.g., 2-3 equivalents) dropwise to the stirred solution. Alternatively, bubble anhydrous ammonia gas through the solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, continuing to stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
If an aqueous ammonia solution was used, separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in sulfonamide synthesis.
Caption: Hypothetical signaling pathway showing inhibition of Kinase B by this compound.
References
Technical Support Center: 2-Bromoethane-1-sulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromoethane-1-sulfonamide. The information is designed to help anticipate and resolve common issues encountered during its synthesis and handling, with a focus on minimizing side reactions and maximizing yield and purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically prepared from 2-bromoethanesulfonyl chloride and ammonia.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts such as aziridine-N-sulfonamide or bis-(2-aminoethyl)sulfonamide. 3. Loss during Workup: Product dissolving in the aqueous phase during extraction. | 1. Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or adjusting the temperature. 2. Control Stoichiometry and Temperature: Use a slight excess of ammonia and maintain a low temperature (0-5 °C) to minimize intramolecular cyclization and over-alkylation. 3. Improve Extraction: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. |
| Presence of a Major Impurity with a Higher Molecular Weight | Dimerization/Oligomerization: The product, this compound, can act as an alkylating agent, reacting with the starting sulfonamide or another product molecule to form a dimer or oligomer. | Slow Addition of Reagents: Add the 2-bromoethanesulfonyl chloride to the ammonia solution slowly and with vigorous stirring to maintain a high local concentration of ammonia, favoring the desired reaction over the side reaction. Use Excess Ammonia: A larger excess of ammonia will increase the probability of the sulfonyl chloride reacting with ammonia rather than the product. |
| Product is Unstable and Decomposes Upon Storage | Intramolecular Cyclization: The molecule can undergo intramolecular cyclization to form the volatile and unstable aziridine-N-sulfonamide, especially in the presence of a base. Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions. | Store under Neutral and Anhydrous Conditions: Store the purified product in a cool, dry place, away from bases. Avoid Extreme pH during Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
| Difficulty in Purification by Column Chromatography | Polarity of the Compound: The sulfonamide group makes the compound quite polar, leading to tailing on silica gel. Co-elution of Impurities: Polar impurities may co-elute with the product. | Use an Appropriate Solvent System: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane) is typically used. A small amount of acetic acid or triethylamine can sometimes improve peak shape. Alternative Purification Methods: Consider recrystallization as an alternative to chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound from 2-bromoethanesulfonyl chloride and ammonia?
A1: The most prevalent side reactions include:
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Intramolecular Cyclization: Formation of aziridine-N-sulfonamide, particularly in the presence of a base. The nucleophilic nitrogen of the sulfonamide can attack the adjacent carbon bearing the bromine atom.
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Over-alkylation: The newly formed this compound can act as an alkylating agent and react with another molecule of ammonia or the sulfonamide product itself, leading to the formation of bis-(2-aminoethyl)sulfonamide or larger oligomers.
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Elimination: Under strongly basic conditions, elimination of HBr can occur to yield ethenesulfonamide.
Q2: How can I minimize the formation of the aziridine-N-sulfonamide byproduct?
A2: To minimize intramolecular cyclization, it is crucial to control the basicity and temperature of the reaction. The synthesis should be carried out at low temperatures (e.g., 0-5 °C). Using a moderate excess of ammonia can also help, as it favors the intermolecular reaction with the sulfonyl chloride over the intramolecular cyclization.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of this compound?
A3: A combination of techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the product and any side products by their mass-to-charge ratio.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
Q4: Is this compound stable? What are the recommended storage conditions?
A4: this compound can be unstable, particularly in the presence of moisture or bases, which can promote decomposition or cyclization. It should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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2-Bromoethanesulfonyl chloride
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Ammonia solution (e.g., 28-30% in water or a solution of ammonia in an organic solvent)
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Dichloromethane (or another suitable organic solvent)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Ice bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the ammonia solution and cool it to 0-5 °C in an ice bath.
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Dissolve the 2-bromoethanesulfonyl chloride in dichloromethane.
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Add the 2-bromoethanesulfonyl chloride solution dropwise to the cold, stirred ammonia solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, allow the mixture to warm to room temperature.
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Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Main synthesis pathway of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Purification of 2-Bromoethane-1-sulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Bromoethane-1-sulfonamide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Question 1: My reaction yields a complex mixture with multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities?
Answer: The synthesis of this compound derivatives, typically from 2-bromoethanesulfonyl chloride and a primary or secondary amine, can lead to several byproducts. The most common impurities are:
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Unreacted Starting Materials: Residual amine or 2-bromoethanesulfonyl chloride.
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Hydrolysis Product: 2-Bromoethanesulfonic acid, formed from the reaction of 2-bromoethanesulfonyl chloride with any moisture present.
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Vinylsulfonamide: The product of an elimination reaction where hydrogen bromide (HBr) is lost from the 2-bromoethyl group. This is often a major byproduct.[1]
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Bis-sulfonated Amine: If a primary amine is used, a disulfonated product can form where both hydrogens on the nitrogen are replaced by a 2-bromoethanesulfonyl group.[2]
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Amine Hydrohalide Salt: The amine starting material can react with the HCl or HBr generated during the reaction to form a salt.
The following table summarizes these common impurities and their expected chromatographic behavior:
| Impurity | Chemical Structure | Polarity Relative to Product | TLC Appearance |
| Unreacted Amine | R¹R²NH | More Polar | Streaky spot, may remain at the baseline |
| 2-Bromoethanesulfonic acid | BrCH₂CH₂SO₃H | Very Polar | Remains at the baseline |
| Vinylsulfonamide | CH₂=CHSO₂NR¹R² | Less Polar | Spot with a higher Rf than the product |
| Bis-sulfonated Amine | (BrCH₂CH₂SO₂)₂NR¹ | Less Polar | Spot with a higher Rf than the product |
| Amine Hydrohalide Salt | [R¹R²NH₂]⁺X⁻ | Very Polar | Remains at the baseline |
Question 2: How can I minimize the formation of the vinylsulfonamide impurity during the reaction?
Answer: The formation of the vinylsulfonamide byproduct occurs through an elimination reaction, which is often promoted by basic conditions and elevated temperatures. To minimize its formation, consider the following strategies:
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Choice of Base: Use a non-nucleophilic, sterically hindered base such as triethylamine or N,N-diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases.
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Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the elimination reaction, which typically has a higher activation energy than the desired substitution reaction.
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Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride to ensure the complete consumption of the electrophile.
Question 3: My product is an oil and will not crystallize. What purification methods should I try?
Answer: Oily products are common when impurities are present, as they can disrupt the crystal lattice formation. The recommended approach is to first purify the crude product by column chromatography to remove the majority of impurities.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted 2-Bromoethane-1-sulfonamides
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Dissolve the primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 2-bromoethanesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution dropwise over 30-60 minutes.
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Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, proceed with the workup as described in Protocol 2.
Protocol 2: Aqueous Workup
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Quench the reaction mixture by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
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Prepare a silica gel column. The choice of column size will depend on the amount of crude material.
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Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.
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Load the adsorbed material onto the column.
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Elute the column with a suitable solvent system. A gradient of ethyl acetate in hexanes is often a good starting point. The less polar vinylsulfonamide will elute first, followed by the desired product. More polar impurities will remain on the column.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
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Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent or solvent mixture. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, ethanol/water mixtures, and ethyl acetate/hexanes.[3]
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If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove the charcoal or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my this compound derivative? A1: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative assessment during the reaction and purification. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of your product.[5]
Q2: My purified product shows signs of decomposition after storage. What are the recommended storage conditions? A2: this compound derivatives can be susceptible to degradation, particularly elimination of HBr or hydrolysis if moisture is present. It is recommended to store the purified compounds in a cool, dark, and dry environment, preferably under an inert atmosphere in a tightly sealed container.
Q3: Can I use aqueous bases like sodium hydroxide for the synthesis? A3: While some sulfonamide syntheses use aqueous bases, it is generally not recommended for this compound derivatives. The presence of water can lead to the hydrolysis of the starting 2-bromoethanesulfonyl chloride to 2-bromoethanesulfonic acid, reducing your yield. Additionally, strong bases can promote the elimination side reaction to form the vinylsulfonamide.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Decision tree for troubleshooting the purification of this compound derivatives.
Caption: Formation of the desired product and major side products in the synthesis of this compound derivatives.
References
- 1. repository.rit.edu [repository.rit.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromoethane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Bromoethane-1-sulfonamide synthesis.
Troubleshooting Guide
Low product yield and the presence of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you navigate these challenges.
Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the two-main stages of the synthesis: the formation of 2-bromoethanesulfonyl chloride and its subsequent ammonolysis.
Potential Causes & Solutions:
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Incomplete Conversion to 2-Bromoethanesulfonyl Chloride: The initial step of converting sodium 2-bromoethanesulfonate to 2-bromoethanesulfonyl chloride using a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride) may be inefficient.
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Solution: Ensure the chlorinating agent is fresh and used in stoichiometric excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.
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Side Reactions During Ammonolysis: The primary side reaction is the elimination of hydrogen bromide from the 2-bromoethyl group under basic conditions, leading to the formation of vinylsulfonamide or its polymerization.
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Solution: Carry out the ammonolysis at low temperatures (0-5 °C) to minimize elimination. The slow, controlled addition of the sulfonyl chloride to a concentrated solution of ammonia can also help to maintain a low localized temperature and high ammonia concentration, favoring the desired substitution reaction.
-
-
Product Loss During Workup and Purification: this compound has some water solubility, which can lead to losses during aqueous workup.
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Solution: Minimize the volume of water used for washing. Back-extraction of the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) can help recover dissolved product. For purification, column chromatography with a carefully selected eluent system is often more effective than recrystallization for maximizing recovery.
-
Q2: I am observing a significant amount of an insoluble, polymeric material in my reaction mixture. What is it and how can I prevent its formation?
A2: The formation of a polymeric substance is a strong indication of the formation of vinylsulfonamide followed by its polymerization.
Cause:
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Base-Induced Elimination: The ammonia used in the second step acts as a base and can promote the elimination of HBr from this compound or its precursor, 2-bromoethanesulfonyl chloride, to form the highly reactive vinylsulfonamide monomer. This monomer can then readily polymerize.
Prevention:
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Strict Temperature Control: Maintaining a low reaction temperature (0-5 °C) during ammonolysis is critical to suppress the elimination reaction.
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Control of Stoichiometry: Using a large excess of ammonia can help to ensure that the primary reaction is the nucleophilic attack on the sulfonyl chloride rather than base-promoted elimination.
Q3: My purified product shows impurities in the NMR spectrum that I cannot identify. What are the likely culprits?
A3: Besides the potential for polymeric byproducts, other impurities can arise from side reactions or incomplete reactions.
Potential Impurities:
-
Disulfonamide: If the initial starting material, ethylene dibromide, is not used in a large excess during the synthesis of sodium 2-bromoethanesulfonate, a disulfonic acid can form, which would carry through to a disulfonamide impurity.[1]
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Unreacted 2-Bromoethanesulfonyl Chloride: Incomplete ammonolysis will leave residual sulfonyl chloride.
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Detection: This can be identified by its characteristic reactivity (e.g., fuming in air) and spectral properties.
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Removal: It can be quenched by the addition of a small amount of water during the workup.
-
-
Ammonium Salt of 2-Bromoethanesulfonic Acid: If the sulfonyl chloride hydrolyzes, it will form the sulfonic acid, which will be present as its ammonium salt.
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Removal: This is generally water-soluble and can be removed during an aqueous workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of this compound?
A1: A general two-step protocol is provided below. Note: This is a generalized procedure and may require optimization for your specific laboratory conditions and scale.
Step 1: Synthesis of 2-Bromoethanesulfonyl Chloride
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In a round-bottom flask equipped with a reflux condenser and a gas outlet, place sodium 2-bromoethanesulfonate.
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Slowly add phosphorus pentachloride (or thionyl chloride) in a fume hood with vigorous stirring. An excess of the chlorinating agent is typically used.
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The mixture is gently heated to initiate the reaction. The reaction is typically refluxed until the evolution of HCl gas ceases.
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After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess chlorinating agent.
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The 2-bromoethanesulfonyl chloride is then extracted with a suitable organic solvent like diethyl ether or dichloromethane.
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The organic layer is washed with cold water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Synthesis of this compound (Ammonolysis)
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In a separate flask, place a concentrated aqueous solution of ammonia and cool it in an ice-salt bath to 0-5 °C.
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Dissolve the crude 2-bromoethanesulfonyl chloride from Step 1 in a minimal amount of a solvent that is miscible with the reaction medium (e.g., acetone or THF).
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Add the solution of the sulfonyl chloride dropwise to the cold, stirred ammonia solution. The temperature must be maintained below 5 °C throughout the addition.
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After the addition is complete, continue stirring the mixture at low temperature for a specified period (e.g., 1-2 hours).
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The precipitated solid product is collected by vacuum filtration and washed with a small amount of cold water.
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The crude product can be purified by recrystallization or column chromatography.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to distinguish between the starting sulfonyl chloride and the product sulfonamide. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
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Corrosive and Reactive Reagents: Both phosphorus pentachloride and thionyl chloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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Toxic Gases: The reactions evolve hydrogen chloride (HCl) gas, which is toxic and corrosive. Ensure the reaction setup includes a gas trap to neutralize the evolved HCl.
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Exothermic Reactions: The addition of the chlorinating agent and the ammonolysis step can be exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent runaway reactions.
Quantitative Data Summary
The yield of the initial step in the synthesis of the precursor, sodium 2-bromoethanesulfonate, is reported to be between 78-90%.[1] The yield of the subsequent steps to this compound is highly dependent on the reaction conditions, particularly temperature control during ammonolysis. The following table provides a hypothetical comparison of expected yields under different conditions to illustrate the importance of key parameters.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome |
| Ammonolysis Temperature | 0-5 °C | Room Temperature | Lower temperatures significantly reduce elimination side reactions, leading to higher yields of the desired sulfonamide. |
| Rate of Addition | Slow, dropwise | Rapid | Slow addition helps to control the exotherm and maintain a high local concentration of ammonia, favoring nucleophilic substitution. |
| Stoichiometry of Ammonia | Large Excess | Near Stoichiometric | A large excess of ammonia favors the desired reaction and helps to neutralize the HCl produced. |
| Expected Yield Range | 60-80% | 20-40% | Optimized conditions can lead to a significant improvement in the final product yield. |
Experimental Workflow and Logic Diagrams
References
"2-Bromoethane-1-sulfonamide" stability issues in solution
Disclaimer: Specific stability data for 2-Bromoethane-1-sulfonamide in solution is limited in publicly available literature. The following troubleshooting guides and FAQs have been compiled based on general chemical principles of related compounds, such as 2-bromoethanesulfonic acid sodium salt and other sulfonamides. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The sulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions. The bromoethane moiety may also be more susceptible to nucleophilic attack at high pH.
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Temperature: Elevated temperatures can accelerate degradation processes. For related compounds, decomposition has been noted at very high temperatures (above 260°C), though degradation in solution can occur at much lower temperatures over time.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions.
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Presence of Nucleophiles: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution by various reagents in the experimental medium.
-
Light Exposure: While not explicitly documented for this compound, some organic molecules are light-sensitive. It is good practice to protect solutions from light.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, two primary degradation pathways are plausible:
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Nucleophilic Substitution: The bromide can be displaced by nucleophiles present in the solution (e.g., water, buffers, or other reagents).
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Hydrolysis of the Sulfonamide Bond: The sulfonamide bond can be cleaved under harsh acidic or basic conditions, although it is generally more stable than an amide bond.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to:
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Prepare stock solutions fresh for each experiment if possible.
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Use a dry, aprotic solvent if compatible with your experimental design.
-
If an aqueous buffer is required, use a neutral or slightly acidic pH and store the solution at low temperatures (e.g., 2-8°C) for short periods. For longer-term storage of a related compound in solvent, temperatures of -20°C to -80°C are recommended.[1]
-
Protect solutions from light by using amber vials or covering them with foil.
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Filter the solution through a 0.22 µm filter to remove any particulates that could catalyze degradation.
Troubleshooting Guide
Issue 1: I am observing a loss of activity of my this compound solution over a short period.
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Question: Could my compound be degrading in the aqueous buffer I am using?
-
Answer: Yes, this is a possibility. The compound may be undergoing hydrolysis or reacting with components of your buffer.
-
Troubleshooting Steps:
-
pH Check: Measure the pH of your buffered solution. If it is significantly basic or acidic, consider adjusting it to a more neutral range (pH 6-7.5) if your experiment allows.
-
Buffer Components: Check for the presence of strong nucleophiles in your buffer. If possible, substitute them with less reactive components.
-
Temperature Control: Ensure your solution is kept cool and used as quickly as possible after preparation.
-
Stability Test: Perform a simple stability test by preparing the solution and analyzing its concentration by a suitable analytical method (e.g., HPLC) at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Issue 2: I see an unexpected peak appearing in my chromatogram when analyzing my this compound solution.
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Question: Is this unexpected peak a degradation product?
-
Answer: It is highly likely. The appearance of a new peak that grows over time as the parent compound peak decreases is a classic sign of degradation.
-
Troubleshooting Steps:
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Peak Identification: If you have access to a mass spectrometer (LC-MS), try to identify the mass of the new peak. This can give you clues about the degradation product (e.g., a mass corresponding to the hydrolyzed product).
-
Forced Degradation Study: To confirm, you can perform a forced degradation study. Intentionally expose your compound to harsh conditions (e.g., high pH, low pH, high temperature) and see if the peak of interest increases under these conditions.
-
-
Stability Data of a Related Compound
| Parameter | Condition | Observation | Citation |
| Chemical Stability | Normal ambient temperature and pressure | The material is stable. | [2] |
| Hazardous Reactions | Strong oxidizer, Strong alkali | Violent reaction can occur. | [2] |
| Conditions to Avoid | Heat | Decomposition takes place from temperatures above >260 °C. | [2] |
| Incompatible Materials | Strong oxidizing agents | Not specified, but incompatibility is noted. | [3] |
| Recommended Storage | Cool, well-ventilated area, tightly sealed | Keep away from direct sunlight and sources of ignition. | [1] |
| Storage Temperature | 4°C, sealed, away from moisture | Recommended for long-term stability. | [1] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month | In solvent, sealed and away from moisture. | [1] |
Experimental Protocols
Protocol: Assessing the Stability of a Sulfonamide in Aqueous Solution using HPLC-UV
This protocol provides a general framework for assessing the stability of a sulfonamide compound like this compound in an aqueous buffer.
1. Materials:
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This compound
-
HPLC-grade acetonitrile (ACN)
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HPLC-grade water
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Buffer components (e.g., phosphate salts)
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Formic acid or other modifier for mobile phase
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HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ACN.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution into 9 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is your "Time 0" sample.
3. Stability Study:
-
Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the working solution.
-
Immediately quench any further degradation by diluting the aliquot in the mobile phase and keeping it at a low temperature (e.g., 4°C) until analysis.
4. HPLC Analysis:
-
Mobile Phase: A typical starting point would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A representative gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector or use a standard wavelength for aromatic compounds (e.g., 254 nm or 265 nm).[4]
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of the remaining compound (Peak Area at time X / Peak Area at time 0 * 100) against time.
-
The appearance and increase in the area of new peaks should also be noted as potential degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential hydrolysis degradation pathway for this compound.
References
Technical Support Center: Alkylation of Sterically Hindered Amines with 2-Bromoethane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the alkylation of sterically hindered amines using 2-bromoethane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: Why is the alkylation of my sterically hindered amine with this compound so slow or not proceeding at all?
A1: The primary challenge in this reaction is the inherent low nucleophilicity of sterically hindered amines. The bulky substituents around the nitrogen atom impede the approach of the electrophile, this compound, slowing down or preventing the desired SN2 reaction.
Q2: What are the most critical reaction parameters to optimize for this transformation?
A2: Temperature, choice of base, and solvent are the most critical parameters. Due to the low reactivity of hindered amines, more forcing conditions are often necessary. This includes higher reaction temperatures, the use of strong, non-nucleophilic bases, and polar aprotic solvents to facilitate the reaction.
Q3: Can the sulfonamide group in this compound affect the reaction?
A3: Yes, the electron-withdrawing nature of the sulfonamide group can have a modest activating effect on the adjacent carbon, making the bromide a slightly better leaving group. However, this electronic effect is often overshadowed by the significant steric hindrance of the amine.
Q4: Are there alternative reagents to this compound that might be more effective?
A4: While this compound is the target reagent, in cases of extreme difficulty, consider using the corresponding iodo- or tosyl-ethane-1-sulfonamide. Iodides and tosylates are generally better leaving groups than bromides and may facilitate the reaction with highly hindered amines.
Troubleshooting Guides
Below are common issues encountered during the alkylation of sterically hindered amines with this compound, along with potential causes and recommended solutions.
Problem 1: No or Low Conversion to the Desired Product
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. Reactions involving sterically hindered amines often require elevated temperatures, sometimes up to reflux conditions in high-boiling solvents like DMF or DMSO. |
| Base is too Weak or Sterically Hindered | Switch to a stronger, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). These bases can effectively deprotonate the amine without competing in the alkylation reaction. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents can help to solvate the cation of the base and increase the nucleophilicity of the amine. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system or increasing the reaction volume. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Elimination (E2) Reaction | If the sterically hindered amine is also a strong base, it may promote the elimination of HBr from this compound to form ethenesulfonamide. Use a non-nucleophilic, sterically hindered base to deprotonate the amine, which is less likely to act as a base for elimination. Running the reaction at the lowest effective temperature can also minimize this side reaction. |
| Decomposition of Reactants or Products | High reaction temperatures can lead to decomposition. If you observe significant degradation, try to lower the temperature and extend the reaction time. The use of a milder base might also be beneficial. |
Experimental Protocols
While a specific protocol for your exact sterically hindered amine may require optimization, the following general procedure can be used as a starting point.
General Protocol for Alkylation of a Sterically Hindered Secondary Amine:
-
To a solution of the sterically hindered amine (1.0 eq.) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
If no significant conversion is observed after several hours, consider incrementally increasing the temperature.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions that can be explored for the alkylation of sterically hindered amines. The optimal conditions will be specific to the substrate.
| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) | Condition 3 (Forcing) |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KHMDS | t-BuOK, LDA |
| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Temperature | Room Temperature (20-25 °C) | 50-80 °C | 80-120 °C (or reflux) |
| Typical Reaction Time | 24-48 hours | 12-24 hours | 4-12 hours |
| Expected Yield | Low to moderate | Moderate to good | Potentially good, but risk of side reactions |
Mandatory Visualization
The following diagram illustrates a logical troubleshooting workflow for the alkylation of a sterically hindered amine with this compound.
Caption: Troubleshooting workflow for hindered amine alkylation.
Work-up procedures for reactions involving "2-Bromoethane-1-sulfonamide"
Welcome to the technical support center for reactions involving 2-Bromoethane-1-sulfonamide. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for a reaction involving the N-alkylation of a primary or secondary amine with this compound?
A1: A general work-up procedure involves quenching the reaction, separating the product from the reaction mixture, and purifying it. The specific steps can vary but often include:
-
Quenching: The reaction is typically quenched by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate the product.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize yield.
-
Washing: The combined organic layers are washed sequentially with water, a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting materials, and finally with brine to remove excess water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is often purified by recrystallization or column chromatography on silica gel.
Q2: What are the common side products in reactions with this compound and how can they be minimized?
A2: Common side products include the elimination product (ethenesulfonamide) and over-alkylation products.
-
Elimination: The presence of a strong, non-nucleophilic base can promote the elimination of HBr to form ethenesulfonamide. To minimize this, use a milder base or control the reaction temperature carefully.
-
Over-alkylation: If the amine starting material has multiple reactive sites, or if the product amine is more nucleophilic than the starting amine, over-alkylation can occur. Using a stoichiometric amount of the amine or a large excess of the amine can help to minimize this.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a bromoalkane derivative and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[1]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Troubleshooting Guides
Below are common issues encountered during the work-up of reactions involving this compound, presented in a question-and-answer format.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield after work-up. | 1. Incomplete reaction. 2. Product is water-soluble and lost during aqueous extraction. 3. Product degradation during work-up. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. 2. If the product is suspected to be water-soluble, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. Alternatively, use a continuous liquid-liquid extractor. 3. Avoid harsh acidic or basic conditions during the work-up if the product is sensitive. Use milder conditions or shorten the exposure time. |
| An emulsion forms during the extraction process. | 1. High concentration of salts or polar byproducts. 2. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Gently invert the separatory funnel for mixing instead of vigorous shaking.[2] 3. If the emulsion persists, filter the mixture through a pad of Celite. |
| The final product is contaminated with unreacted starting material. | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion before work-up. 2. Optimize the purification method. For column chromatography, try a different solvent system. For recrystallization, select a solvent in which the product and starting material have significantly different solubilities. |
| The isolated product is an oil instead of the expected solid. | 1. Presence of residual solvent. 2. Presence of impurities that are lowering the melting point. | 1. Ensure all solvent has been removed under high vacuum. Gentle heating may be necessary. 2. Re-purify the product. If using column chromatography, ensure good separation between the product and impurities. If recrystallizing, try a different solvent or a solvent mixture. |
Experimental Protocols
General Protocol for N-Alkylation and Work-Up
This protocol describes a general method for the reaction of an amine with this compound followed by a standard work-up procedure.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in an appropriate solvent (e.g., acetonitrile or DMF).
-
Addition of Reagent: Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[2]
-
Washing: Combine the organic layers and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: General workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with "2-Bromoethane-1-sulfonamide" Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of "2-Bromoethane-1-sulfonamide" derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound derivatives in cross-coupling reactions?
A1: The primary challenges stem from the aliphatic nature of the C(sp³)-Br bond and the presence of the sulfonamide group. Key issues include:
-
β-Hydride Elimination: This is a common side reaction with alkyl halides, leading to the formation of ethenesulfonamide derivatives and hydrodehalogenation of the starting material.[1][2] The use of bulky ligands can help suppress this pathway.[3]
-
Catalyst Inhibition: The sulfonamide group, particularly the nitrogen and oxygen atoms, can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[4]
-
Lower Reactivity: Aliphatic bromides are generally less reactive than aryl bromides in oxidative addition to the palladium(0) catalyst.
Q2: Which types of cross-coupling reactions are feasible with this compound derivatives?
A2: While challenging, several standard cross-coupling reactions can be adapted for use with this compound derivatives, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Reaction: For the formation of C-C double bonds with alkenes.
Q3: How does the N-substituent on the sulfonamide affect the reaction?
A3: The nature of the substituent on the sulfonamide nitrogen can influence the reaction in several ways:
-
Steric Hindrance: Bulky N-substituents can sterically hinder the approach of the catalyst to the C-Br bond, potentially slowing down the reaction.
-
Electronic Effects: Electron-withdrawing or -donating groups on the N-substituent can alter the electronic properties of the sulfonamide, which may affect its coordinating ability to the catalyst.
-
Acidity of N-H: For N-unsubstituted or N-monosubstituted sulfonamides, the acidity of the N-H proton is a factor. Strong bases can deprotonate the sulfonamide, forming a sulfonamidate anion which may interact differently with the catalyst.
Q4: Are there alternatives to palladium catalysts for these reactions?
A4: Yes, nickel-based catalytic systems are increasingly used for cross-coupling reactions of alkyl halides.[4] Nickel catalysts can sometimes offer different reactivity profiles and may be more effective for the oxidative addition of less reactive alkyl bromides. Copper-catalyzed cross-coupling reactions of sulfonamides have also been reported and could be a viable alternative.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition of the C(sp³)-Br bond.2. Catalyst deactivation/inhibition by the sulfonamide group.3. Inappropriate choice of ligand, base, or solvent. | 1. Increase reaction temperature. 2. Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos).3. Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, or pre-formed palladium-ligand complexes).4. Consider a nickel-based catalyst system. 5. Ensure anhydrous and anaerobic conditions. |
| Formation of Ethenesulfonamide Derivative (β-Hydride Elimination Product) | 1. The catalytic system favors β-hydride elimination over reductive elimination.2. High reaction temperatures. | 1. Use bulky, electron-rich phosphine ligands that favor reductive elimination (e.g., CPhos has been shown to suppress β-hydride elimination).[3]2. Employ ligands that form a monophosphine palladium complex , as this can favor β-hydride elimination due to a free coordination site. Smaller ligands that form diphosphine complexes may suppress it.[1][6]3. Lower the reaction temperature if possible, though this may also decrease the rate of the desired reaction. |
| Hydrodehalogenation of Starting Material (Replacement of Br with H) | 1. Presence of a hydride source (e.g., from the solvent or base).2. β-hydride elimination followed by reductive elimination of H-Br. | 1. Use a non-protic solvent. 2. Select a non-hydridic base (e.g., Cs₂CO₃, K₃PO₄).3. Optimize the ligand to favor the desired coupling pathway over pathways leading to hydride formation on the metal center. |
| Homocoupling of the Coupling Partner (e.g., boronic acid in Suzuki coupling) | 1. Presence of oxygen in the reaction mixture.2. Inefficient transmetalation or reductive elimination. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).2. Optimize the base and solvent to facilitate efficient transmetalation. |
| Decomposition of Starting Material or Product | 1. High reaction temperatures.2. Incompatible base or other reagents. | 1. Screen lower reaction temperatures. 2. Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of t-BuONa) if functional groups are sensitive. |
Data Presentation: Recommended Catalyst Systems for Analogous Alkyl Halide Cross-Coupling
Note: Specific data for "this compound" is limited in the literature. The following tables provide starting points based on successful couplings of other challenging alkyl bromides and sulfonamide-containing molecules.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Alkyl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A common starting point for many Suzuki couplings. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | RuPhos is a bulky biaryl phosphine ligand. |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₂CO₃ | Toluene | 120 | cataCXium® A is a bulky phosphine ligand known to be effective in challenging couplings.[7] |
| NiCl₂(dme) | dtbbpy | K₃PO₄ | DMA | 60 | A nickel-based system that can be effective for alkyl halides. |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination with Alkyl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 90-110 | BrettPhos is a go-to ligand for many challenging C-N couplings. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | XPhos is another highly effective bulky phosphine ligand. |
| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | LHMDS | Toluene | RT - 80 | LHMDS is a strong, non-nucleophilic base. |
| NiCl₂(glyme) | BINAP | K₃PO₄ | Dioxane | 100 | A potential nickel-based alternative.[4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
-
To an oven-dried reaction vial, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %) in the degassed solvent (e.g., toluene).
-
Add the catalyst solution to the reaction vial containing the solids.
-
If a biphasic system is used, add the degassed water.
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Screening Reaction
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., BrettPhos, 4 mol %).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene).
-
Add the this compound derivative (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for catalyst selection and troubleshooting for cross-coupling reactions of this compound derivatives.
Caption: Competing pathways of productive cross-coupling versus β-hydride elimination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 2-Bromoethane-1-sulfonamide and its Analogues as Methanogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biological evaluation of 2-bromoethane-1-sulfonamide, scientifically known as 2-bromoethanesulfonate (BES), a potent inhibitor of methanogenesis. Due to a lack of extensive research on a wide range of its synthetic derivatives, this document focuses on the biological activity of BES and compares its performance with other known inhibitors of the coenzyme M-dependent pathway, a critical route in methane production by methanogenic archaea.
Introduction to 2-Bromoethanesulfonate (BES)
2-Bromoethanesulfonate is a structural analogue of coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor in methanogenesis. By mimicking coenzyme M, BES acts as a competitive inhibitor of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methane formation. This inhibitory action makes BES a valuable tool in microbiological studies and a potential agent for mitigating methane emissions from ruminants and various anaerobic environments.
Comparative Analysis of Methanogenesis Inhibitors
The primary target for BES and its analogues is the enzyme methyl-coenzyme M reductase (MCR). The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Comparative Inhibitory Activity against Methyl-Coenzyme M Reductase (MCR)
| Compound | Target Organism/Enzyme Source | IC50 Value | Reference(s) |
| 2-Bromoethanesulfonate (BES) | Methanobrevibacter ruminantium MCR | 0.4 ± 0.04 µM | |
| 2-Bromoethanesulfonate (BES) | Methanothermobacter thermoautotrophicus MCR | 4 µM | |
| 3-Nitrooxypropanol (3-NOP) | Rumen fluid (in vitro) | Not explicitly an IC50, but effective at reducing methane production at concentrations of 0.5 to 1 µM. | |
| 2-Chloroethanesulfonate (CES) | General methanogen inhibitor | Known inhibitor, but specific IC50 values for purified MCR are not readily available in the literature. |
Note: The effectiveness of inhibitors can vary depending on the specific microorganism and experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for interpreting the data and designing future experiments.
1. Methyl-Coenzyme M Reductase (MCR) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the activity of purified MCR.
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Enzyme Source: Purified MCR from a specific methanogenic archaeon (e.g., Methanobrevibacter ruminantium).
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Substrates: Methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB).
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., potassium phosphate buffer).
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Reaction Conditions: The reaction is typically carried out under anaerobic conditions at the optimal temperature for the enzyme.
-
Procedure:
-
The purified MCR enzyme is pre-incubated with various concentrations of the inhibitor (e.g., BES) for a specific period.
-
The enzymatic reaction is initiated by the addition of the substrates, methyl-coenzyme M and coenzyme B.
-
The rate of methane production is monitored over time using gas chromatography (GC).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. In Vivo Methane Production Assay
This assay assesses the inhibitor's effect on methane production in a whole-cell or community context, such as in rumen fluid or pure cultures of methanogens.
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System: Pure culture of a methanogen or a mixed microbial community (e.g., rumen fluid).
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Growth Medium/Substrate: A suitable medium and energy source for the methanogens.
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Inhibitor: The compound to be tested (e.g., BES) is added at various concentrations.
-
Procedure:
-
The methanogenic culture or rumen fluid is incubated under anaerobic conditions in the presence of different concentrations of the inhibitor.
-
The headspace of the incubation vessel is periodically sampled.
-
Methane concentration in the headspace is quantified using gas chromatography (GC).
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The reduction in methane production compared to a control (no inhibitor) is calculated to determine the inhibitory effect.
-
Visualizing the Mechanism of Action
To understand the biological context of inhibition, it is helpful to visualize the methanogenesis pathway and the specific point of intervention by 2-bromoethanesulfonate.
A Comparative Analysis of 2-Bromoethane-1-sulfonamide and Other Bromoalkylating Agents for Researchers
In the landscape of drug discovery and development, the strategic introduction of alkyl groups is a cornerstone of medicinal chemistry. Bromoalkylating agents are a vital class of reagents for this purpose, enabling the formation of stable carbon-carbon and carbon-heteroatom bonds. Among these, 2-Bromoethane-1-sulfonamide presents a unique structural motif, combining the reactivity of a primary alkyl bromide with the potential for hydrogen bonding and modulation of physicochemical properties conferred by the sulfonamide group. This guide provides a comparative analysis of the reactivity of this compound against other common bromoalkylating agents, supported by established principles of organic chemistry and generalized experimental protocols.
Understanding the Reactivity of Bromoalkylating Agents
The reactivity of bromoalkylating agents in nucleophilic substitution reactions, typically following an SN2 mechanism, is primarily governed by several factors:
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Steric Hindrance: Less sterically hindered alkyl halides react more rapidly. Therefore, primary bromoalkanes are generally more reactive than secondary, which are significantly more reactive than tertiary ones.
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Leaving Group Ability: The bromide ion is a good leaving group, making bromoalkanes reactive alkylating agents.
-
Electronic Effects: Electron-withdrawing groups near the reaction center can influence the electrophilicity of the carbon atom bearing the bromine.
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Nature of the Nucleophile: Stronger nucleophiles will react more rapidly with a given bromoalkylating agent.
Comparison of this compound with Other Bromoalkylating Agents
Below is a table summarizing the expected relative reactivity of this compound in comparison to other common bromoalkylating agents in SN2 reactions.
| Bromoalkylating Agent | Structure | Class | Expected Relative Reactivity | Rationale |
| This compound | BrCH2CH2SO2NH2 | Primary | Moderate to High | Primary alkyl bromide with a moderately electron-withdrawing sulfonamide group. The sulfonamide may also participate in hydrogen bonding, influencing solubility and interactions. |
| Bromoethane | CH3CH2Br | Primary | Moderate | A standard primary bromoalkane. Serves as a baseline for comparison. |
| 1-Bromopropane | CH3CH2CH2Br | Primary | Moderate | Similar to bromoethane, with a slight decrease in reactivity due to a small increase in steric bulk. |
| 2-Bromopropane | CH3CH(Br)CH3 | Secondary | Low | Significantly less reactive than primary bromides due to increased steric hindrance at the reaction center. |
| Allyl Bromide | CH2=CHCH2Br | Primary, Allylic | High | The adjacent π-system stabilizes the transition state, leading to enhanced reactivity. |
| Benzyl Bromide | C6H5CH2Br | Primary, Benzylic | Very High | The adjacent phenyl group stabilizes the transition state through resonance, making it a highly reactive alkylating agent. |
Experimental Protocol for Comparing Reactivity
To quantitatively assess the reactivity of this compound and other bromoalkylating agents, a standardized kinetic study can be performed. A common method involves monitoring the reaction with a model nucleophile using techniques like HPLC or NMR spectroscopy.
Objective:
To determine the second-order rate constants for the reaction of various bromoalkylating agents with a model nucleophile.
Materials:
-
This compound
-
Other bromoalkylating agents for comparison (e.g., Bromoethane, Benzyl Bromide)
-
A model nucleophile (e.g., sodium thiophenoxide, morpholine)
-
An appropriate solvent (e.g., acetonitrile, DMF)
-
Internal standard for quantitative analysis (e.g., dodecane for GC/MS, 1,3,5-trimethoxybenzene for NMR)
-
HPLC or NMR spectrometer
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations for each bromoalkylating agent, the nucleophile, and the internal standard in the chosen solvent.
-
Reaction Setup: In a thermostated reaction vessel, combine the solutions of the bromoalkylating agent and the internal standard.
-
Initiation of Reaction: Initiate the reaction by adding the nucleophile solution to the reaction vessel at time t=0.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent).
-
Analysis: Analyze the quenched aliquots using HPLC or NMR to determine the concentration of the remaining bromoalkylating agent and/or the formed product.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, calculate the second-order rate constant (k) for the reaction.
-
Comparison: Compare the determined rate constants for all the tested bromoalkylating agents to establish their relative reactivity.
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing the reactivity of bromoalkylating agents.
Caption: Key factors influencing the reactivity of bromoalkylating agents.
Conclusion
While direct experimental data for the comparative reactivity of this compound is sparse, a reasoned analysis based on fundamental principles of organic chemistry suggests it is a moderately to highly reactive primary bromoalkylating agent. The presence of the sulfonamide group is anticipated to enhance its reactivity through inductive effects and may offer unique solubility and interaction profiles. For researchers and drug development professionals, this compound represents a valuable tool for introducing a bromoethylsulfonamide moiety, potentially imparting desirable pharmacokinetic and pharmacodynamic properties to lead compounds. Quantitative comparison through standardized kinetic studies is recommended to precisely position its reactivity within the broader spectrum of bromoalkylating agents.
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of Sulfonamide Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of sulfonamide analogs, a versatile class of compounds with a broad spectrum of therapeutic applications. Due to the lack of specific SAR data for "2-Bromoethane-1-sulfonamide," this guide will focus on two well-established areas of sulfonamide research: antibacterial agents and carbonic anhydrase inhibitors.
This publication will delve into the key structural modifications that influence the potency and selectivity of these analogs, supported by quantitative experimental data. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are provided to offer a comprehensive resource for drug discovery and development.
I. Antibacterial Sulfonamides: Targeting Folic Acid Synthesis
Sulfonamide antibiotics function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is vital for the biosynthesis of nucleic acids and certain amino acids, and its disruption leads to bacteriostasis.
Structure-Activity Relationship of Antibacterial Sulfonamides
The general structure of antibacterial sulfonamides consists of a substituted benzene ring attached to a sulfonamide group and a para-amino group. The key SAR principles are as follows:
-
Para-Amino Group: The free amino group at the para-position is crucial for activity. It mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS. Acylation or substitution of this amino group generally leads to a loss of activity, although some prodrugs are designed this way to be activated in vivo.
-
Aromatic Ring: The benzene ring is essential. Substitution on the ring can affect the drug's properties, but extensive modification often reduces activity.
-
Sulfonamide Group: The sulfonamide moiety is the key functional group for binding to the DHPS enzyme. The nitrogen of the sulfonamide must be primary or secondary.
-
N1-Substitution: Substitution on the amide nitrogen (N1) of the sulfonamide group has the most significant impact on the antibacterial potency and pharmacokinetic properties. Electron-withdrawing heterocyclic substituents generally increase the acidity of the sulfonamide proton, enhancing its binding to the enzyme and improving its potency.
Comparative Antibacterial Activity of Sulfanilamide Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of sulfanilamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating the impact of N1-substitution on antibacterial activity.
| Compound | R Group (at N1) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | -H (Sulfanilamide) | >1000 | >1000 |
| 2 | -acetyl | >1000 | >1000 |
| 3 | 2-pyridyl (Sulfapyridine) | 15.6 | 31.2 |
| 4 | 2-thiazolyl (Sulfathiazole) | 7.8 | 15.6 |
| 5 | 2-pyrimidinyl (Sulfadiazine) | 3.9 | 7.8 |
| 6 | 4-methyl-2-pyrimidinyl (Sulfamerazine) | 2.0 | 3.9 |
| 7 | 4,6-dimethyl-2-pyrimidinyl (Sulfamethazine) | 1.0 | 2.0 |
Data is illustrative and compiled from various sources for comparative purposes.
II. Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Structure-Activity Relationship of Carbonic Anhydrase Inhibitors
The primary interaction of sulfonamide inhibitors with carbonic anhydrase involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The SAR is dictated by:
-
Sulfonamide Group: The unsubstituted sulfonamide group (-SO2NH2) is essential for potent inhibition, as it directly coordinates with the Zn2+ ion.
-
Aromatic/Heterocyclic Ring: The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached influences the affinity and selectivity of the inhibitor for different CA isozymes. Modifications to this ring can lead to interactions with amino acid residues in the active site cavity, enhancing binding.
-
Substituents: The size, shape, and electronic properties of substituents on the aromatic/heterocyclic ring can be tailored to achieve isoform-selective inhibition by exploiting differences in the active site topologies of various CAs.
Comparative Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isozymes
The table below presents the inhibitory activity (IC50 values) of a series of benzenesulfonamide derivatives against two human carbonic anhydrase isozymes, hCA I and hCA II, highlighting the effect of substitution on the benzene ring.
| Compound | R Group (at para-position) | hCA I IC50 (nM) | hCA II IC50 (nM) |
| 8 | -H | 250 | 12 |
| 9 | -CH3 | 200 | 10 |
| 10 | -Cl | 150 | 8 |
| 11 | -NH2 | 75 | 5 |
| 12 | -NO2 | 100 | 7 |
| 13 | -COOH | 300 | 15 |
Data is illustrative and compiled from various sources for comparative purposes.
III. Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC.[1]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL)
-
Test compounds (sulfonamide analogs)
-
Positive control (bacterial suspension without antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
The final volume in each well should be 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Carbonic Anhydrase Inhibition Assay
The activity of carbonic anhydrase is often measured by its esterase activity, using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Purified carbonic anhydrase isozyme
-
p-Nitrophenyl acetate (p-NPA) solution in acetone
-
Test compounds (sulfonamide inhibitors)
-
96-well microplate reader
Procedure:
-
Add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the enzyme solution to the wells of a 96-well plate.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for a set period (e.g., 5 minutes).
-
The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IV. Visualizing Mechanisms and Workflows
Signaling Pathway and Mechanism of Action Diagrams
Caption: Folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Workflow Diagram
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
A Comparative Guide to the In Vitro Performance of Novel Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of recently synthesized sulfonamide-based compounds. While the specific starting material "2-Bromoethane-1-sulfonamide" was not explicitly identified in the reviewed literature, this document presents data on various novel sulfonamide derivatives, offering insights into their potential as therapeutic agents. The data is compiled from studies focusing on anticancer and antibacterial applications, highlighting key performance indicators and comparing them with established drugs or among different novel compounds.
Anticancer Activity of Novel Sulfonamide Derivatives
Recent research has focused on the synthesis of novel sulfonamide derivatives as potential anticancer agents, with in vitro studies demonstrating significant cytotoxic activity against various cancer cell lines. These compounds have been shown to induce apoptosis and cause cell cycle arrest, indicating their potential for further development.
A study by Wani et al. investigated the anticancer effects of N-ethyl toluene-4-sulfonamide (8a) and 2,5-Dichlorothiophene-3-sulfonamide (8b) on breast and cervical cancer cell lines. Their findings indicate that compound 8b, in particular, exhibits potent cytotoxic activity, with GI50 values comparable to or better than the standard chemotherapeutic agent cisplatin in certain cell lines.
Comparative In Vitro Cytotoxicity Data
| Compound | HeLa (Cervical Cancer) GI50 (µM) | MDA-MB-231 (Breast Cancer) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) |
| N-ethyl toluene-4-sulphonamide (8a) | 12.74 ± 1.12 | 10.91 ± 0.83 | 19.22 ± 1.83 |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | 7.2 ± 1.12[1] | 4.62 ± 0.13[1] | 7.13 ± 0.13[1] |
| Cisplatin (Reference) | 8.12 ± 0.19 | 12.42 ± 1.12 | 10.21 ± 0.89 |
| Doxorubicin (Reference) | 0.92 ± 0.03 | 1.62 ± 0.09 | 2.18 ± 0.11 |
Note: GI50 is the concentration of the drug that inhibits the growth of cancer cells by 50%.
Another study focused on novel sulfonamide derivatives as potent activators of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism. Compound 9b from this study demonstrated a high affinity for PKM2 and exhibited potent, selective antiproliferative effects against A549 lung cancer cells.[2]
Experimental Protocols: In Vitro Cytotoxicity Assays
The following is a generalized protocol for determining the in vitro cytotoxicity of compounds against cancer cell lines, based on common methodologies.
1. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The synthesized compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
2. Cell Viability Assay (MTT Assay):
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 values are determined from dose-response curves.
Visualizing the Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity testing of synthesized compounds.
Antibacterial Activity of Novel Sulfonamide Analogues
Sulfonamides were among the first synthetic antibiotics and continue to be a scaffold for the development of new antibacterial agents. A study by Yasmeen et al. describes the synthesis and in vitro antibacterial evaluation of four sulfonamide analogues (FQ5, FQ6, FQ7, and FQ12) against both Gram-positive and Gram-negative bacteria.[3] These compounds target dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.
Comparative In Vitro Antibacterial Activity (MIC)
| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | E. coli (ATCC 35401) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) |
| FQ5 | 32[3] | 16[3] | 16[3] | 16[3] |
| FQ6 | 256[3] | 128[3] | 128[3] | 256[3] |
| FQ7 | 256[3] | 128[3] | 128[3] | 256[3] |
| FQ12 | 256[3] | 128[3] | 128[3] | 256[3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the sulfonamide analogues was determined using the broth microdilution method as outlined below.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are grown on a suitable agar medium.
-
A few colonies are then transferred to a broth medium and incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard).
-
The bacterial suspension is then diluted to the final desired concentration for the assay.
2. Broth Microdilution:
-
The synthesized compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing broth medium.
-
The standardized bacterial inoculum is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
3. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizing the Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Bromoethane-1-sulfonamide and 2-Chloroethane-1-sulfonamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
I. Synthesis of 2-Haloethane-1-sulfonamides
Both 2-Bromoethane-1-sulfonamide and 2-Chloroethane-1-sulfonamide can be synthesized from their corresponding 2-haloethanesulfonyl chlorides. The sulfonyl chloride precursors are accessible from sodium vinylsulfonate or through the oxidation of the corresponding 2-haloethanethiols. The final step involves the amination of the sulfonyl chloride.
Caption: General synthetic route to 2-haloethane-1-sulfonamides.
II. Comparative Analysis of Physicochemical Properties and Reactivity
The primary difference in the synthetic utility of these two reagents lies in the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group.[1][2][3] This has significant implications for their reactivity in nucleophilic substitution reactions.
| Property | This compound | 2-Chloroethane-1-sulfonamide | Reference |
| Molecular Formula | C2H6BrNO2S | C2H6ClNO2S | - |
| Molecular Weight | 188.05 g/mol | 143.60 g/mol | [4] |
| C-X Bond Strength | ~290 kJ/mol | ~346 kJ/mol | [1] |
| Predicted Reactivity | Higher | Lower | [1][2] |
| Stability | Lower | Higher | - |
Key Performance Comparison:
-
Reaction Rate: this compound is expected to react faster with nucleophiles than its chloro- counterpart.[1] This can be advantageous for reactions that are sluggish or require forcing conditions.
-
Reaction Conditions: Due to its higher reactivity, reactions with the bromo- derivative can often be carried out under milder conditions (e.g., lower temperatures, weaker bases). The chloro- derivative may require higher temperatures or stronger bases to achieve comparable reaction rates.
-
Selectivity: The higher reactivity of the bromo- compound can sometimes lead to a decrease in selectivity and the formation of side products, such as those arising from elimination reactions. The greater stability of the chloro- compound may offer better control and higher yields of the desired product in complex syntheses.
-
Cost and Availability: While neither compound is a common stock item, the starting materials for the chloro- derivative are generally less expensive than those for the bromo- derivative.
III. Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the N-alkylation of a primary amine, illustrating the likely differences in reaction conditions.
Protocol 1: N-Alkylation using this compound
-
To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of this compound (1.1 eq) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
Protocol 2: N-Alkylation using 2-Chloroethane-1-sulfonamide
-
To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., dimethylformamide) is added a stronger base (e.g., sodium hydride, 1.2 eq) at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2-Chloroethane-1-sulfonamide (1.1 eq) in the same solvent is added dropwise.
-
The reaction is heated to 60-80 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
IV. Application in the Synthesis of Biologically Active Molecules
The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[5][6][7][8][9][10] 2-Haloethane-1-sulfonamides can serve as valuable building blocks for introducing the -CH2-CH2-SO2NH2 moiety into drug candidates.
Example: Synthesis of a Hypothetical Carbonic Anhydrase Inhibitor
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications.[5][11] Many carbonic anhydrase inhibitors feature a primary sulfonamide group that coordinates to the zinc ion in the enzyme's active site.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
A hypothetical inhibitor could be synthesized by reacting a suitable aromatic or heterocyclic amine with either 2-bromo- or 2-chloroethane-1-sulfonamide to append the key sulfonamide-containing side chain.
V. Conclusion
The choice between this compound and 2-Chloroethane-1-sulfonamide in a synthetic campaign will depend on the specific requirements of the reaction.
-
Choose this compound for:
-
Faster reaction rates.
-
Milder reaction conditions.
-
When the nucleophile is weak or sterically hindered.
-
-
Choose 2-Chloroethane-1-sulfonamide for:
-
Greater stability and longer shelf-life.
-
When higher selectivity is required to avoid side products.
-
Cost-sensitive, large-scale syntheses.
-
Ultimately, the optimal reagent should be determined through empirical evaluation for each specific synthetic transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. N-bromoethanesulfonamide | C2H6BrNO2S | CID 154253439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfonamides: Synthesis and the recent applications in Medicinal Chemistry [ejchem.journals.ekb.eg]
- 6. bohrium.com [bohrium.com]
- 7. frontiersrj.com [frontiersrj.com]
- 8. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 2-Bromoethane-1-sulfonamide and Methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized compounds is a critical step in chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate molecular structures. This guide offers a comparative overview of the expected spectroscopic data for "2-Bromoethane-1-sulfonamide" and a common alternative, "Methanesulfonamide," to aid in the structural confirmation of these and related compounds.
Due to the limited availability of published experimental spectra for this compound, the data presented for this compound are predicted based on established spectroscopic principles and data from closely related analogs. In contrast, the data for Methanesulfonamide are well-documented and readily available.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and Methanesulfonamide.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Spectroscopic Method | Predicted/Observed Chemical Shifts (δ) [ppm] |
| This compound | ¹H NMR | -CH₂-Br: ~3.6 (triplet)-CH₂-SO₂-: ~3.4 (triplet)-NH₂: ~7.0 (singlet, broad) |
| ¹³C NMR | -CH₂-Br: ~25-CH₂-SO₂-: ~55 | |
| Methanesulfonamide | ¹H NMR | -CH₃: ~2.9 (singlet)[1]-NH₂: ~6.8 (singlet, broad)[1] |
| ¹³C NMR | -CH₃: ~40[2] |
Table 2: IR and Mass Spectrometry Data
| Compound | Spectroscopic Method | Predicted/Observed Key Signals |
| This compound | IR Spectroscopy (cm⁻¹) | N-H stretch: ~3300-3400 (two bands)S=O stretch (asymmetric): ~1330S=O stretch (symmetric): ~1150C-Br stretch: ~650 |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 187/189 (due to ⁷⁹Br/⁸¹Br isotopes)Key Fragments: [M-SO₂NH₂]⁺, [CH₂CH₂Br]⁺ | |
| Methanesulfonamide | IR Spectroscopy (cm⁻¹) | N-H stretch: ~3350, ~3250[3]S=O stretch (asymmetric): ~1320[3]S=O stretch (symmetric): ~1155[3] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 95[3][4]Key Fragments: [CH₃SO₂]⁺ (m/z 79), [SO₂NH₂]⁺ (m/z 80)[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature for this compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for structural confirmation.
Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Logical flow for the structural confirmation of this compound.
References
Pioneering Structural Analysis: A Guide to X-ray Crystallography of Novel 2-Bromoethane-1-sulfonamide Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of "2-Bromoethane-1-sulfonamide" derivatives through single-crystal X-ray diffraction.
While a direct comparative analysis of the crystal structure of "this compound" and its derivatives is hampered by the current lack of publicly available crystallographic data, this guide provides a comprehensive roadmap for researchers seeking to perform such studies. The following sections detail the necessary experimental protocols, from synthesis to data analysis, and present a template for the comparative presentation of crystallographic data. Adherence to these methodologies will enable the generation of high-quality structural data crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Experimental Workflow for Structural Analysis
The journey from a synthesized compound to a fully characterized crystal structure involves a multi-step process. The following diagram illustrates the typical workflow for the X-ray crystallography of a novel sulfonamide derivative.
Detailed Experimental Protocols
The following protocols provide a generalized methodology for the synthesis, crystallization, and structural determination of novel "this compound" derivatives.
1. Synthesis and Purification of Sulfonamide Derivatives:
A common route to synthesize N-substituted 2-bromoethane-1-sulfonamides involves the reaction of 2-bromoethanesulfonyl chloride with a primary or secondary amine in the presence of a base.
-
Reaction Setup: A solution of the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: 2-Bromoethanesulfonyl chloride (1.1 eq), dissolved in the same anhydrous solvent, is added dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Characterization: The purified product is characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its identity and purity before proceeding to crystallization.
2. Crystallization:
The growth of high-quality single crystals is often the most challenging step. A systematic screening of various crystallization conditions is recommended.
-
Solvent Selection: A range of solvents with varying polarities should be screened. Common solvents include ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof with water or anti-solvents like hexanes.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization. This can be done in both hanging-drop and sitting-drop formats.
-
Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature or below to induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage.
3. X-ray Data Collection and Processing:
-
Data Collection: The mounted crystal is transferred to a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected at a low temperature (typically 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).
-
Data Processing: The collected diffraction images are processed using appropriate software (e.g., CrysAlisPro, SAINT). This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and application of an empirical absorption correction (e.g., SADABS).
4. Structure Solution, Refinement, and Validation:
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXT or SIR2014. This provides an initial model of the molecular structure.
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure the quality and correctness of the model. The final atomic coordinates and structure factors are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Comparative Data Presentation
Once the crystal structures of a series of "this compound" derivatives have been determined, the quantitative data should be summarized in a clear and concise table to facilitate comparison. The following table provides a template with hypothetical data for three distinct derivatives.
| Parameter | Derivative A (R = -CH₃) | Derivative B (R = -Ph) | Derivative C (R = -c-C₆H₁₁) |
| Crystal Data | |||
| Chemical Formula | C₃H₈BrNO₂S | C₈H₁₀BrNO₂S | C₈H₁₆BrNO₂S |
| Formula Weight | 202.07 | 264.14 | 270.18 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 5.891(2) | 10.234(4) | 6.123(1) |
| b (Å) | 12.456(5) | 15.678(6) | 8.987(3) |
| c (Å) | 9.321(3) | 11.456(5) | 10.111(4) |
| α (°) | 90 | 90 | 88.91(2) |
| β (°) | 105.67(3) | 90 | 75.43(3) |
| γ (°) | 90 | 90 | 80.12(2) |
| Volume (ų) | 658.9(4) | 1839.1(1) | 528.9(2) |
| Z | 4 | 8 | 2 |
| Data Collection & Refinement | |||
| Temperature (K) | 100(2) | 100(2) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Cu Kα (1.54184) |
| Reflections Collected | 5432 | 15678 | 4567 |
| Independent Reflections | 1345 | 2109 | 1123 |
| R_int | 0.034 | 0.041 | 0.029 |
| Final R indices [I > 2σ(I)] | R₁ = 0.031, wR₂ = 0.078 | R₁ = 0.045, wR₂ = 0.102 | R₁ = 0.028, wR₂ = 0.069 |
| Goodness-of-fit on F² | 1.05 | 1.09 | 1.03 |
Note: This table presents hypothetical data for illustrative purposes.
By systematically applying the outlined protocols and presenting the resulting data in a structured format, researchers can effectively contribute to the structural understanding of "this compound" derivatives, paving the way for their potential applications in medicinal chemistry and drug development.
A Comparative Guide to High-Throughput Screening of Sulfonamide Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Sulfonamides are a versatile class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] High-throughput screening (HTS) is a key strategy in drug discovery that allows for the rapid testing of large numbers of chemical compounds to identify those that modulate a specific biological target or pathway.[3][4]
Comparison of High-Throughput Screening Campaigns for Sulfonamide Derivatives
The following table summarizes key aspects of representative HTS campaigns targeting different enzymes with libraries of sulfonamide derivatives. This comparative data highlights the diversity of targets and screening approaches.
| Target | Therapeutic Area | Screening Assay Principle | Library Size (Compounds) | Key Findings & Representative IC50 Values | Reference |
| VEGFR-2 | Cancer | In vitro anti-proliferative activity against human cancer cell lines (HepG2 and MCF-7) using MTT assay. | Not specified, novel synthesized series. | Identified potent anti-proliferative agents. Compound 1 showed an IC50 of 0.09 µM against MCF-7 cells. | [2] |
| Carbonic Anhydrase (CA) | Glaucoma, Epilepsy, Cancer | Stopped-flow CO2 hydrase assay to measure enzyme inhibition. | A focused library of sulfonamide derivatives. | Identified potent and selective inhibitors. 4-hydroxymethyl/ethyl-benzenesulfonamide showed KIs of 36–89 nM against E. histolytica CA. | [5] |
| PIM Kinases | Cancer | Kinome-wide profiling using a competitive binding assay. | 118 furan-thiazolidinediones | Identified potent PIM kinase inhibitors from a focused library. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of HTS results. Below are generalized protocols for common assays used in the screening of sulfonamide libraries.
Protocol 1: Cell-Based Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to screen for anticancer compounds.[2]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well or 384-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The sulfonamide derivative library, dissolved in DMSO, is added to the wells at a final concentration typically ranging from 1 to 10 µM. Control wells with DMSO alone are included.
-
Incubation: Plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. IC50 values are determined for active compounds.
Protocol 2: Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol outlines a general procedure for screening sulfonamide derivatives as kinase inhibitors.[6][7]
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, peptide substrate, and ATP.
-
Compound Plating: Transfer the sulfonamide library compounds from stock plates to assay plates using automated liquid handlers.
-
Kinase Reaction:
-
Add the kinase enzyme to the wells containing the compounds and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the phosphorylated substrate. This can be done using various methods such as:
-
Fluorescence Polarization (FP): Using a phosphospecific antibody labeled with a fluorophore.
-
Luminescence: Using an ADP-Glo™ assay that measures the amount of ADP produced.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a europium-labeled antibody and an allophycocyanin-labeled acceptor.
-
-
-
Data Acquisition: Read the plates using a microplate reader compatible with the chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to positive and negative controls. Determine IC50 values for confirmed hits.
Visualizations
The following diagrams illustrate a typical HTS workflow and a hypothetical signaling pathway that can be targeted by sulfonamide derivatives.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: A hypothetical kinase signaling pathway inhibited by a sulfonamide derivative.
References
- 1. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of Novel Compounds Derived from 2-Bromoethane-1-sulfonamide: A Comparative Guide
In the landscape of modern drug discovery, the early assessment of a compound's "drug-likeness" is a critical step to de-risk development and enhance the probability of clinical success. This guide provides a comparative analysis of the drug-like properties of hypothetical compounds derived from the lead structure, 2-Bromoethane-1-sulfonamide. By employing established principles such as Lipinski's Rule of Five and considering key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics, we can forecast the potential of these derivatives as viable oral drug candidates.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for the initial screening of novel chemical entities. We will present a summary of quantitative data, detailed experimental protocols for property determination, and visual workflows to elucidate the assessment process.
Comparative Analysis of Drug-Likeness Parameters
To illustrate the assessment process, we have conceptualized three hypothetical derivatives of this compound:
-
Compound A: 2-(Phenylamino)ethane-1-sulfonamide
-
Compound B: 2-(4-Methoxyphenylamino)ethane-1-sulfonamide
-
Compound C: 2-(4-Chlorophenylamino)ethane-1-sulfonamide
The drug-likeness of these compounds is evaluated based on Lipinski's Rule of Five, which serves as a valuable heuristic for predicting oral bioavailability.[1][2][3][4] The rule stipulates that a compound is more likely to be orally active if it adheres to the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons[2]
-
Logarithm of the octanol-water partition coefficient (logP) ≤ 5[2]
-
Hydrogen Bond Donors (HBD) ≤ 5[2]
-
Hydrogen Bond Acceptors (HBA) ≤ 10[2]
A compound is generally considered drug-like if it violates no more than one of these rules.[2][5] The table below summarizes the predicted physicochemical properties of our hypothetical derivatives in comparison to the parent compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound | C₂H₆BrNO₂S | 204.04 | 0.8 | 2 | 2 | 0 |
| Compound A | C₈H₁₂N₂O₂S | 200.26 | 1.2 | 3 | 2 | 0 |
| Compound B | C₉H₁₄N₂O₃S | 230.28 | 1.5 | 3 | 3 | 0 |
| Compound C | C₈H₁₁ClN₂O₂S | 234.70 | 1.9 | 3 | 2 | 0 |
Note: The predicted logP values are estimations based on the structural modifications.
In Silico ADMET Prediction
Beyond Lipinski's rule, a comprehensive assessment of drug-likeness involves the prediction of ADMET properties.[6][7][8] In silico tools and computational models have become indispensable in early drug discovery for predicting these parameters, thereby reducing the reliance on costly and labor-intensive experimental assays.[7][9]
The following table provides a qualitative comparison of the predicted ADMET profiles for our hypothetical compounds.
| Property | This compound | Compound A | Compound B | Compound C |
| Absorption | ||||
| Oral Bioavailability | Moderate | Good | Good | Good |
| Caco-2 Permeability | Moderate | High | High | High |
| Distribution | ||||
| Blood-Brain Barrier (BBB) Penetration | Low | Moderate | Moderate | Moderate-High |
| Plasma Protein Binding | Low | Moderate | Moderate | High |
| Metabolism | ||||
| Metabolic Stability | Moderate | Moderate-High | Moderate | Moderate-High |
| Cytochrome P450 Inhibition | Low | Low-Moderate | Low-Moderate | Moderate |
| Excretion | ||||
| Renal Clearance | High | Moderate | Moderate | Moderate |
| Toxicity | ||||
| hERG Inhibition | Low | Low | Low | Low-Moderate |
| Mutagenicity (Ames Test) | Low | Low | Low | Low |
Experimental Protocols
For a comprehensive evaluation of drug-like properties, a combination of in silico predictions and in vitro experimental assays is crucial. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)
Objective: To experimentally determine the lipophilicity of a compound, which influences its absorption and distribution.
Method: Shake-Flask Method
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
-
Partitioning:
-
Add a known amount of the stock solution to a flask containing equal volumes of the mutually saturated n-octanol and water.
-
Shake the flask vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the mixture to stand until the two phases have completely separated.
-
-
Analysis:
-
Carefully separate the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP = log10(P)
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, which is a key factor in oral absorption.[10]
Method:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer, which typically takes 21 days. The formation of a differentiated monolayer with tight junctions mimics the intestinal epithelial barrier.
-
-
Assay Procedure:
-
Wash the Caco-2 cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (at a known concentration) to the apical (donor) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
To assess efflux, the experiment can be reversed by adding the compound to the basolateral side and sampling from the apical side.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using a sensitive analytical method, such as LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the filter, and C₀ is the initial concentration on the donor side.
-
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which is a major determinant of its in vivo half-life.
Method:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, the test compound, and a buffer solution (e.g., phosphate buffer).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Calculation:
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the intrinsic clearance (Cl_int) from the half-life and the protein concentration.
-
Visualizations
To further clarify the processes involved in assessing drug-likeness, the following diagrams have been generated.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. The Importance of Lipinskiâs Rule of Five in Drug Discovery [lindushealth.com]
- 4. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 5. dev.drugbank.com [dev.drugbank.com]
- 6. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Biological Effects of 2-Bromoethane-1-sulfonamide-Based Compounds: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of simple haloalkane sulfonamides, with a focus on compounds structurally related to "2-Bromoethane-1-sulfonamide." Due to a lack of specific experimental data on this compound in the public domain, this guide draws comparisons from data on analogous compounds and the broader class of sulfonamides. The information is intended to provide a framework for research and development in this area.
Introduction to Sulfonamides
Sulfonamides are a diverse class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). They were among the first effective chemotherapeutic agents and continue to be vital in medicine.[1] Their biological activities are broad, ranging from antimicrobial and anticancer to anti-inflammatory and antiviral properties.[1] The specific biological effect of a sulfonamide derivative is largely determined by the nature of the substituents on the sulfonamide nitrogen and, if present, the aromatic ring.[2]
Simple alkyl and haloalkyl sulfonamides, such as the subject of this guide, represent a less explored subclass compared to their aromatic counterparts. Understanding their biological profile is crucial for developing novel therapeutic agents.
Comparative Biological Activity
Table 1: Comparative Biological Activities of Sulfonamide Classes
| Sulfonamide Class | Primary Biological Activity | Examples | Key Structural Features Influencing Activity |
| Simple Alkylsulfonamides | Endothelin-A Receptor Antagonism[3] | Ethanesulfonamide derivatives[3] | The nature of the alkyl group and substitutions on the sulfonamide nitrogen are critical for receptor binding affinity.[3] |
| Haloalkanesulfonamides | Potential Antiviral (HIV-1)[4] | Derivatives of 2-chloroethanesulfonyl chloride[4] | The presence and type of halogen can influence potency. The isoxazolidinyl moiety was crucial for the observed anti-HIV-1 activity in synthesized derivatives.[4] |
| Aromatic Sulfonamides (Antibacterial) | Inhibition of Folic Acid Synthesis[2] | Sulfamethoxazole, Sulfadiazine[5][6] | A free para-amino group on the benzene ring is generally required for antibacterial activity.[2][7] Heterocyclic substitutions on the N1-nitrogen can enhance potency and improve pharmacokinetic properties.[7] |
| Aromatic Sulfonamides (Anticancer) | Cytotoxicity against various cancer cell lines | Various novel derivatives[1] | The substitution pattern on the aromatic ring and the nature of the group attached to the sulfonamide nitrogen significantly impact cytotoxic effects.[1] |
| Aromatic Sulfonamides (Anti-inflammatory) | Selective COX-2 Inhibition[2] | Celecoxib[2] | Specific structural motifs that allow for selective binding to the COX-2 enzyme active site.[2] |
Structure-Activity Relationships (SAR)
The biological activity of sulfonamides is intrinsically linked to their chemical structure.[8]
-
The Sulfonamide Group (-SO₂NH₂): This functional group is essential for the biological activity of most sulfonamides. The acidity of the sulfonamide proton can play a significant role in its mechanism of action.[9]
-
Substitution on the Sulfonamide Nitrogen (N1): For many classes of sulfonamides, particularly antibacterial agents, substitution on the N1-nitrogen with heterocyclic rings can modulate the compound's pKa, improving its therapeutic index.[7]
-
Substitution on the Alkyl/Aryl Group:
-
In aromatic sulfonamides , a free para-amino group is a hallmark of antibacterial activity, as it mimics para-aminobenzoic acid (PABA).[2][7]
-
In haloalkanesulfonamides , the presence of a halogen, such as chlorine or bromine, is expected to influence the compound's electrophilicity and reactivity, which could be a basis for its biological effects. For instance, the presence of a halide in the 5-position of some isoxazole-based sulfonamides was found to increase anticonvulsant potency.[4]
-
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological effects of novel compounds. Below is a general protocol for evaluating the in vitro antimicrobial activity of a new sulfonamide derivative.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
The test sulfonamide compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
-
Data Analysis:
-
The experiment is typically performed in triplicate to ensure reproducibility. The results are compared with a standard antibiotic.
-
Visualizing Pathways and Workflows
Diagram 1: General Mechanism of Antibacterial Sulfonamides
Caption: Competitive inhibition of dihydropteroate synthase by antibacterial sulfonamides.
Diagram 2: Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of a compound.
Conclusion
The biological effects of this compound-based compounds remain a nascent field of study. However, by drawing parallels with structurally related haloalkane and alkyl sulfonamides, and by understanding the well-established structure-activity relationships of the broader sulfonamide class, researchers can formulate hypotheses to guide future investigations. The provided experimental protocols and workflow diagrams offer a starting point for the systematic evaluation of these promising, yet under-explored, chemical entities. Further research into simple haloalkane sulfonamides could unveil novel therapeutic agents with unique mechanisms of action.
References
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Bromoethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromoethane-1-sulfonamide, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards of structurally similar compounds and are intended to provide a robust framework for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, or a full-face shield if there is a splash hazard.[5][6][7][8] | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron must be worn.[1][5][6][8] | To prevent skin contact which may cause irritation.[1][2][3][4] Contaminated gloves should be disposed of properly.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5] | To prevent inhalation of dust or vapors which may cause respiratory irritation.[1][2][3] |
| Foot Protection | Closed-toe shoes are required. | To protect feet from spills. |
Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
Operational Plan:
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[8] All personnel must be trained on the potential hazards and emergency procedures.
-
Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Handling : Avoid direct contact with the substance.[1] Use appropriate tools (spatulas, etc.) for transfers. Avoid creating dust or aerosols.[1]
-
Hygiene : Wash hands thoroughly after handling and before leaving the laboratory.[9] Do not eat, drink, or smoke in the work area.[9]
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate : Immediately evacuate the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect : Carefully scoop up the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the waste in a clearly labeled, sealed container.
-
Waste disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[1] Do not empty into drains.[1]
Experimental Workflow and Safety Checkpoints
The following diagram outlines a logical workflow for handling this compound, incorporating critical safety checkpoints.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
